Chitin synthase inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22BrN3O5 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
InChI Key |
OGFJSCZAUVWZAU-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase Inhibitors: A Focus on Nikkomycin Z
Disclaimer: The term "Chitin synthase inhibitor 5" does not correspond to a specifically identified compound in the current scientific literature. Therefore, this guide will focus on Nikkomycin Z , a well-characterized and clinically relevant chitin synthase inhibitor, to provide a comprehensive overview of the core mechanism of action for this class of compounds.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Nikkomycin Z is a member of the nikkomycin class of peptidyl-nucleoside antibiotics, first discovered in the 1970s.[1] It exerts its antifungal effect by potently and competitively inhibiting chitin synthase, a crucial enzyme for fungal cell wall integrity.[2][3] Chitin, a linear homopolymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall, but is absent in mammals, making its synthesis an attractive target for antifungal therapy.[4][5]
The mechanism of action of Nikkomycin Z can be broken down into three key stages:
-
Cellular Uptake: For Nikkomycin Z to be effective, it must first enter the fungal cell. This process is mediated by a dipeptide permease-mediated peptide-uptake transport system.[2][6] The efficiency of this uptake can be a limiting factor for its in vivo activity, as endogenous peptides can compete for the same transport system.[2]
-
Competitive Inhibition: The biological activity of Nikkomycin Z stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[2][7][8] This mimicry allows Nikkomycin Z to bind to the active site of the enzyme, competitively inhibiting the polymerization of GlcNAc into chitin chains.[2][3] The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, particularly at sites of active growth like hyphal tips and septa, leading to osmotic lysis and cell death.[7][9]
-
Isoenzyme Specificity: Fungi possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), each with distinct roles in cell wall maintenance, repair, and septum formation.[4][10] The susceptibility of a particular fungus to Nikkomycin Z depends on its chitin content and the inhibitor's affinity for the various chitin synthase isoenzymes present.[2][9]
Quantitative Data: Inhibitory Activity of Nikkomycin Z
The inhibitory potency of Nikkomycin Z has been quantified against various chitin synthase enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Fungal Species | Chitin Synthase Isoenzyme | IC50 Value (µM) | Reference |
| Saccharomyces cerevisiae | Chs1 | 0.367 | [11] |
| Candida albicans | CaChs1 | 15 | [9] |
| Candida albicans | CaChs2 | 0.8 | [9] |
| Candida albicans | CaChs3 | 13 | [9] |
| Fungal Species | Chitin Synthase Isoenzyme | Ki Value (µM) | Reference |
| Candida albicans | Chitin Synthase (undifferentiated) | 0.16 | [3] |
| Candida albicans | CaChs2 | 1.5 ± 0.5 | [12] |
Signaling Pathways Regulating Chitin Synthesis
Fungal cells respond to cell wall stress by activating compensatory signaling pathways that often lead to an increase in chitin synthesis. Understanding these pathways is crucial for predicting and overcoming potential drug tolerance mechanisms. The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[13]
Caption: Signaling pathways regulating compensatory chitin synthesis in response to cell wall stress.
Experimental Protocols
In Vitro Chitin Synthase Activity Assay (Microtiter Plate Method)
This protocol is adapted from methodologies used to measure the inhibitory effect of compounds on chitin synthase activity from fungal cell extracts.[14][15]
Objective: To quantify the enzymatic activity of chitin synthase in the presence and absence of an inhibitor and to determine the IC50 value.
Materials:
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum, Saccharomyces cerevisiae)
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trypsin solution (for isoenzyme-specific activation, if needed)[16]
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Cofactor/Activator solution: e.g., CoCl2, N-acetylglucosamine (GlcNAc)[15][16]
-
Test compound (Nikkomycin Z) dissolved in DMSO
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Washing Buffer (e.g., ultrapure water)
-
Blocking Buffer (e.g., Bovine Serum Albumin in Tris-HCl)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Microplate reader
Procedure:
-
Enzyme Preparation: a. Culture and harvest fungal cells via centrifugation.[14] b. Prepare cell extracts through mechanical disruption (e.g., bead beating, sonication) in cold extraction buffer. c. Centrifuge the lysate to pellet cell debris; the supernatant or membrane fraction contains the chitin synthase enzymes. d. (Optional) For specific isoenzymes like Chs1 and Chs2 in yeast, pretreat the membrane protein preparation with trypsin to activate the enzymes.[16]
-
Assay Setup: a. To a WGA-coated 96-well plate, add the reaction components in the following order: i. Pre-mixed solution containing buffer, cofactors (e.g., 3.2 mM CoCl2), and activators (e.g., 80 mM GlcNAc).[15] ii. Test compound at various concentrations (serial dilutions) or DMSO for the control. iii. Substrate solution (e.g., 8 mM UDP-GlcNAc).[15] iv. Fungal cell extract (enzyme preparation) to initiate the reaction.
-
Incubation: a. Incubate the plate at 30°C for 2-3 hours with shaking.[14][15] During this time, the synthesized chitin will bind to the WGA-coated wells.
-
Detection: a. Stop the reaction by washing the plate vigorously with ultrapure water to remove unreacted substrate and unbound protein.[15] b. Add WGA-HRP conjugate solution to each well and incubate for 15-30 minutes. The WGA-HRP will bind to the captured chitin. c. Wash the plate again to remove unbound WGA-HRP. d. Add the peroxidase substrate. A color change will develop in proportion to the amount of bound HRP. e. Read the optical density (e.g., at 600 nm) using a microplate reader.[17]
-
Data Analysis: a. Calculate the reaction rate for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic equation).[12]
Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to assess the in vitro interaction between two antifungal agents (e.g., Nikkomycin Z and an azole or echinocandin).
Objective: To determine if the combination of Nikkomycin Z with another antifungal results in a synergistic, additive, indifferent, or antagonistic effect.
Materials:
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI 1640)
-
96-well microtiter plates
-
Nikkomycin Z stock solution
-
Second antifungal agent stock solution (e.g., Fluconazole, Caspofungin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. Grow the fungal isolate in a suitable liquid medium. b. Adjust the cell suspension to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemacytometer.
-
Drug Dilution and Plate Setup: a. In a 96-well plate, create a two-dimensional array of drug concentrations. b. Dispense serial dilutions of Nikkomycin Z along the x-axis (columns). c. Dispense serial dilutions of the second antifungal agent along the y-axis (rows). d. Each well will contain a unique combination of the two drugs. Include drug-free wells (growth control) and wells with each drug alone.
-
Inoculation and Incubation: a. Inoculate all wells with the standardized fungal suspension. b. Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Reading Results: a. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by reading the optical density with a microplate reader.
-
Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition. b. FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). c. Interpret the results based on the FIC Index:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4.0
- Antagonism: FIC Index > 4.0
Visualized Experimental Workflows
Caption: Workflow for the in vitro chitin synthase activity assay.
Caption: Workflow for the checkerboard synergy testing assay.
References
- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 3. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chitin and Glucan synthesis in fungi | PDF [slideshare.net]
- 11. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. psecommunity.org [psecommunity.org]
- 15. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 16. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
A Technical Guide to the Discovery and Synthesis of a Potent Maleimide-Based Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent chitin synthase inhibitor, referred to as compound 20 in the foundational research by Shi et al.[1][2][3] As "Chitin Synthase Inhibitor 5" does not correspond to a standard nomenclature, this document will focus on this well-characterized maleimide derivative as a case study. Chitin, an essential polysaccharide in fungal cell walls and absent in mammals, makes its synthesizing enzyme, chitin synthase (CHS), an attractive target for novel antifungal agents.[1][4][5]
Quantitative Data Summary
The inhibitory activity of compound 20 against chitin synthase and its antifungal efficacy were quantified and compared with a known inhibitor, Polyoxin B.
Table 1: In Vitro Chitin Synthase Inhibition
| Compound | Target Enzyme | Source Organism | IC50 (mM) |
| Compound 20 | Chitin Synthase | Sclerotinia sclerotiorum | 0.12[1][2][3] |
| Polyoxin B (Control) | Chitin Synthase | Sclerotinia sclerotiorum | 0.19[1][3] |
Table 2: Antifungal Activity against Sclerotinia sclerotiorum
| Compound | Assay Method | Effective Concentrations |
| Compound 20 | Mycelial Growth Rate | Inhibition observed at concentrations from 0.39 to 25 µg/mL[3] |
Signaling Pathway and Experimental Workflow
Fungal Chitin Biosynthesis Pathway
The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway, the target of the inhibitor discussed.
Caption: Fungal chitin biosynthesis pathway and the inhibitory action of Compound 20.
Experimental Workflow for Inhibitor Discovery
The logical flow from compound design to the identification of a lead candidate is depicted below.
Caption: Workflow for the discovery of the maleimide-based chitin synthase inhibitor.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of the maleimide-based chitin synthase inhibitors.
Synthesis of Maleimide Compounds (1-20)
This protocol describes the general two-step synthesis for the maleimide derivatives, including the lead compound 20.[2][3]
Step 1: Formation of Maleamic Acid
-
To a three-necked flask equipped with a magnetic stirrer, add maleic anhydride (0.02 mol) and the corresponding aniline derivative (0.02 mol).
-
Add 15 mL of acetone to the flask.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour to yield the corresponding maleamic acid intermediate.
Step 2: Cyclization to Maleimide
-
To the reaction mixture from Step 1, add 5 mL of acetic anhydride and 100 mg of sodium acetate.
-
Heat the mixture to 120 °C and maintain for 3 hours to facilitate cyclization.
-
After the reaction is complete, cool the mixture and purify the product to obtain the final maleimide compound.
Note: The specific aniline derivative used for the synthesis of compound 20 is not specified in the provided abstracts but would be required to replicate the exact molecule.
In Vitro Chitin Synthase (CHS) Inhibition Assay
This assay quantifies the inhibitory effect of the synthesized compounds on CHS activity from Sclerotinia sclerotiorum.[1][2]
1. Preparation of Fungal Cell Extracts
-
Inoculate S. sclerotiorum mycelium into 250 mL of Potato Dextrose Agar (PDA) liquid medium.
-
Culture at 23 °C for 36 hours.
-
Collect the fungal cells by centrifugation at 3000 × g for 10 minutes.
-
Wash the harvested cells twice with ultrapure water.
-
Disrupt the cells in liquid nitrogen.
-
Digest the cell extract with 80 µg/mL trypsin at 30 °C for 30 minutes.
-
Terminate the trypsin digestion by adding 120 µg/mL soybean trypsin inhibitor.
2. CHS Activity Measurement
-
Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA).
-
Prepare test sample solutions by dissolving compounds in DMSO to a concentration of 10 mg/mL, then dilute to final concentrations of 300, 150, 75, 37.5, 18.75, 9.375, and 4.69 µg/mL with 50 mM Tris-HCl buffer.
-
To each well, add:
-
48 µL of the trypsin-pretreated cell extract.
-
50 µL of a premixed solution containing 3.2 mM CoCl₂, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
2 µL of the test sample or DMSO (as a control).
-
-
Incubate the plate on a shaker at 30 °C for 3 hours.
-
Wash the plate 6 times with ultrapure water.
-
Add 100 µL of fresh tetramethylbenzidine (TMB) reaction solution (0.8 mmol/L TMB and 1.8% H₂O₂ in 100 mmol/L sodium acetate buffer, pH 3.7) to each well.
-
Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes.
-
Calculate the reaction rate from the OD₆₀₀ values.
-
Determine the IC50 values using the reaction rates derived from the seven different compound concentrations.
Antifungal Activity Assay (Mycelial Growth Rate Method)
This method assesses the in vitro antifungal activity of the compounds against S. sclerotiorum.[1][2]
-
Dissolve the test samples in 0.1% Tween-80 containing 10% acetone.
-
Incorporate the dissolved samples into PDA medium to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL.
-
Use a mixture of 1.0 mL of 0.1% Tween-80 with 10% acetone and 9.0 mL of sterilized PDA medium as a blank control.
-
Perform each concentration in parallel.
-
Inoculate the center of each PDA plate with a mycelial plug of S. sclerotiorum.
-
Incubate the plates and measure the colony diameter at specified time points to determine the rate of mycelial growth inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of Chitin Synthase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. Chitin Synthase Inhibitor 5 (CSI5), identified as compound 9a in the spiro[benzoxazine-piperidin]-one series of derivatives, has emerged as a potent inhibitor of chitin synthase with broad-spectrum antifungal activity.[1][2] This technical guide provides a comprehensive overview of the biological function of CSI5, including its mechanism of action, impact on fungal signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to Chitin Synthesis and its Inhibition
The fungal cell wall is a dynamic and essential organelle that maintains cell shape, protects against osmotic stress, and mediates interactions with the environment. It is primarily composed of polysaccharides, with chitin being a crucial structural component. Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine residues, synthesized by a family of enzymes known as chitin synthases (CHS).[3] Due to the absence of chitin and chitin synthases in humans, these enzymes are attractive targets for the development of selective antifungal therapies.[4]
Inhibitors of chitin synthase disrupt the integrity of the fungal cell wall, leading to cell lysis and death. Several natural and synthetic compounds have been investigated for their chitin synthase inhibitory activity. This compound (CSI5) is a novel synthetic compound belonging to the spiro[benzoxazine-piperidin]-one class that has demonstrated significant potential as an antifungal agent.[1]
This compound (CSI5): Mechanism of Action
CSI5, also referred to as compound 9a, is a potent inhibitor of chitin synthase.[1][2] Its primary mechanism of action is the direct inhibition of chitin synthase enzymatic activity, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, rendering the fungus susceptible to osmotic stress and ultimately leading to cell death.
Quantitative Data on CSI5 Activity
The inhibitory and antifungal activities of this compound have been quantified through various in vitro assays. The available data is summarized in the tables below.
| Parameter | Value | Reference |
| IC50 against Chitin Synthase | 0.14 mM | [1][2] |
| Antifungal Activity | Broad-spectrum | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound (CSI5)
| Fungal Species | Reported Inhibition | Reference |
| Candida albicans | Good inhibition | [2] |
| Aspergillus flavus | Good inhibition | [2] |
| Aspergillus fumigatus | Good inhibition | [2] |
| Cryptococcus neoformans | Good inhibition | [2] |
Table 2: Antifungal Spectrum of this compound (CSI5)
Signaling Pathways Modulated by Chitin Synthase Inhibition
The inhibition of chitin synthesis triggers a cellular stress response in fungi, which involves the activation of several signaling pathways to maintain cell wall integrity. The primary pathways implicated in the regulation of chitin synthesis and the response to cell wall stress are the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway. Inhibition of chitin synthase by CSI5 is expected to perturb these pathways as the cell attempts to compensate for the compromised cell wall.
Caption: Signaling response to this compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the activity of chitin synthase inhibitors like CSI5.
Chitin Synthase Activity Assay
This non-radioactive assay is a common method for determining the in vitro inhibitory activity of compounds against chitin synthase.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM PMSF)
-
Glass beads (0.5 mm)
-
Microcentrifuge
-
96-well microtiter plates
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
Chitin synthase inhibitor (CSI5)
-
Wheat Germ Agglutinin (WGA)-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the protein concentration of the extract.
-
-
Assay:
-
Coat a 96-well plate with a chitin-binding lectin like WGA.
-
Add the enzyme extract to each well.
-
Add varying concentrations of CSI5 to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Stop the reaction and wash the wells to remove unbound substrate and enzyme.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CSI5 compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for Chitin Synthase Activity Assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal species.
Materials:
-
Fungal isolates
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound (CSI5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of CSI5 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the CSI5 stock solution in the 96-well plate using the culture medium to obtain a range of concentrations.
-
Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Reading the MIC:
-
Visually or spectrophotometrically determine the lowest concentration of CSI5 that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion
This compound (CSI5) represents a promising lead compound in the development of novel antifungal agents. Its potent and specific inhibition of chitin synthase, coupled with its broad-spectrum activity against pathogenic fungi, underscores its therapeutic potential. Further research, including in vivo efficacy studies and detailed investigations into its interaction with fungal signaling pathways, is warranted to fully elucidate its clinical utility. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of CSI5 and other chitin synthase inhibitors.
References
Chitin Synthase Inhibitor IMB-D10: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of IMB-D10, a novel benzothiazole-based inhibitor of chitin synthesis. The information presented is synthesized from foundational research and is intended to provide a comprehensive resource for professionals in the fields of antifungal drug discovery and development.
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. Its absence in mammals makes the enzymes responsible for its synthesis, particularly chitin synthases (CHS), attractive targets for selective antifungal therapies. The benzothiazole compound IMB-D10 has been identified as a promising inhibitor of chitin synthesis, demonstrating activity against key fungal pathogens. This document details the scientific evidence and methodologies supporting the identification and validation of its molecular target.
Target Identification: A Chemical-Genetic Approach
The initial identification of IMB-D10 as a chitin synthesis inhibitor was achieved through a chemical-genetic screening method. This approach leverages the differential sensitivity of yeast strains with specific gene deletions to chemical compounds, thereby providing clues to the compound's mechanism of action.
Screening Workflow
The screening process was designed to identify compounds that selectively target chitin synthesis by exploiting the synthetic lethal relationship between the chitin and β-glucan synthesis pathways.
Caption: Workflow for the identification of IMB-D10.
Yeast mutants lacking the FKS1 gene, which encodes a key subunit of β-1,3-glucan synthase, are hypersensitive to inhibitors of the compensatory chitin synthesis pathway. IMB-D10 was identified from a compound library due to its significantly greater toxicity to fks1Δ yeast mutants compared to wild-type and chs3Δ (a key chitin synthase) mutant strains.[1] This observation strongly suggested that IMB-D10's antifungal activity is mediated through the inhibition of chitin synthesis.[1]
Target Validation: In Vitro and In Vivo Evidence
Following its initial identification, the hypothesis that IMB-D10 targets chitin synthesis was validated through a series of in vitro and in vivo experiments.
In Vitro Enzyme Inhibition
The direct inhibitory effect of IMB-D10 on the enzymatic activity of the three major chitin synthases in Saccharomyces cerevisiae (Chs1, Chs2, and Chs3) was quantified.
| Enzyme Target | IMB-D10 IC₅₀ (µg/mL) |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
| Table 1: In vitro inhibitory activity of IMB-D10 against yeast chitin synthases.[1] |
These results demonstrate that IMB-D10 directly inhibits the activity of all three chitin synthase isoenzymes, with the most potent activity observed against Chs2.[1]
In Vivo Effects on Chitin Levels and Fungal Growth
The in vivo relevance of chitin synthase inhibition was confirmed by measuring chitin levels in yeast cells treated with IMB-D10 and assessing its antifungal activity.
| Organism | Assay Type | Endpoint | Result |
| Saccharomyces cerevisiae | Chitin Level Quantification | Relative Chitin Content | Significant reduction in cellular chitin levels upon treatment with IMB-D10.[2] |
| Saccharomyces cerevisiae | Antifungal Susceptibility | Minimum Inhibitory Concentration (MIC) | Growth inhibition at high concentrations.[1] |
| Candida albicans | Antifungal Susceptibility | Minimum Inhibitory Concentration (MIC) | Growth inhibition of this opportunistic pathogen.[3] |
| Saccharomyces cerevisiae | Synergistic Activity | Checkerboard Assay with Caspofungin | IMB-D10 demonstrated synergistic antifungal activity with the β-glucan synthase inhibitor caspofungin.[1] |
Table 2: Summary of in vivo validation experiments for IMB-D10.
The reduction of cellular chitin levels in treated yeast provides strong evidence that IMB-D10's antifungal activity is a consequence of its inhibitory effect on chitin synthesis.[2] Furthermore, the synergistic effect with caspofungin is consistent with the dual targeting of the two major fungal cell wall biosynthetic pathways.[1]
Proposed Mechanism of Action
The current data supports a multi-faceted mechanism of action for IMB-D10, involving both direct enzyme inhibition and a reduction in the cellular levels of chitin synthase proteins.
Caption: Dual inhibitory mechanism of IMB-D10.
Genome-wide mass spectrometry analysis revealed that treatment with IMB-D10 leads to a significant decrease in the protein levels of all three chitin synthases in yeast cells.[1][4] This reduction in protein levels was not a result of transcriptional downregulation, suggesting that IMB-D10 may also destabilize the chitin synthase proteins, leading to their degradation.[1] This dual action of direct enzyme inhibition and reduction of enzyme levels likely contributes to its potent antifungal effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of IMB-D10.
Chitin Synthase Inhibition Assay
This assay quantifies the enzymatic activity of chitin synthases in the presence of an inhibitor.
-
Preparation of Yeast Cell Extracts:
-
Grow wild-type S. cerevisiae cells in YPD medium to an OD₆₀₀ of 1-2.
-
Harvest cells by centrifugation and wash with sterile water.
-
Disrupt the cells in liquid nitrogen.
-
Prepare membrane protein fractions as previously described in the literature.[1]
-
-
Enzymatic Reaction:
-
Coat a 96-well plate with 50 µg/mL wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
To each well, add the membrane protein preparation containing the chitin synthase enzymes.
-
Add varying concentrations of IMB-D10 (or DMSO as a control).
-
Initiate the reaction by adding the substrate, uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc).
-
Include a negative control reaction without UDP-GlcNAc to measure background absorbance.
-
Incubate the plate to allow for chitin synthesis.
-
-
Detection and Quantification:
-
After incubation, wash the wells to remove unbound reagents.
-
Add a WGA-horseradish peroxidase (HRP) conjugate to detect the synthesized chitin.
-
Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition at each IMB-D10 concentration and determine the IC₅₀ value.[1]
-
In Vivo Chitin Level Quantification
This method assesses the effect of the inhibitor on the total cellular chitin content.
-
Cell Treatment:
-
Grow wild-type yeast cells in the presence of IMB-D10 (e.g., 12.5 or 25 µg/mL) or DMSO for a specified period (e.g., 5 or 16 hours).[2]
-
-
Chitin Staining with Calcofluor White (CFW):
-
Harvest the treated cells and wash them.
-
Stain the cells with Calcofluor White M2R, a fluorescent dye that specifically binds to chitin.
-
Visualize the stained cells using fluorescence microscopy to observe changes in chitin distribution and intensity.[2]
-
-
Quantitative Chitin Assay (Morgan-Elson Method):
-
Harvest and wash the treated cells.
-
Lyse the cells and hydrolyze the chitin to its monomer, D-glucosamine.
-
Quantify the amount of D-glucosamine using the Morgan-Elson method, which involves a colorimetric reaction.
-
Compare the D-glucosamine levels in treated cells to control cells to determine the relative chitin content.[2]
-
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of an antifungal agent required to inhibit the growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the fungal strain (e.g., S. cerevisiae or C. albicans) in a suitable liquid medium.
-
Adjust the cell density to a standardized concentration (e.g., 10⁴ CFU/mL).
-
-
Assay Setup (Broth Microdilution):
-
Prepare a serial dilution of IMB-D10 in a 96-well microtiter plate.
-
Inoculate each well with the standardized fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
-
Incubation and Reading:
-
Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified time (e.g., 24-48 hours).
-
Determine the MIC as the lowest concentration of IMB-D10 that causes a significant inhibition of visible growth.
-
Conclusion and Future Directions
The collective evidence from chemical-genetic screening, in vitro enzyme assays, and in vivo cellular studies provides a robust validation of chitin synthases as the primary target of IMB-D10. Its dual mechanism of action, involving both direct inhibition and reduction of enzyme protein levels, makes it a compelling candidate for further preclinical development.
Future research should focus on:
-
Elucidating the precise molecular interactions between IMB-D10 and the chitin synthase enzymes through structural biology studies.
-
Investigating the mechanism by which IMB-D10 leads to the reduction of chitin synthase protein levels.
-
Evaluating the efficacy of IMB-D10 in animal models of fungal infections.
-
Exploring the structure-activity relationships of the benzothiazole scaffold to optimize potency and drug-like properties.
This technical guide serves as a foundational resource for the continued investigation and development of IMB-D10 and other novel chitin synthase inhibitors as next-generation antifungal agents.
References
In Vitro Antifungal Spectrum of Chitin Synthase Inhibitor 5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antifungal activity of Chitin Synthase Inhibitor 5 (CSI-5), also identified as compound 9a. Chitin, an essential component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis.[1] Its absence in mammalian and plant cells makes the enzymes responsible for its synthesis, particularly chitin synthase, a promising target for selective antifungal therapies.[1][2] CSI-5 is an inhibitor of chitin synthase with a reported IC50 value of 0.14 mM.[3][4][5] This document summarizes the available quantitative data on its antifungal spectrum, provides a detailed, standardized experimental protocol for determining antifungal susceptibility, and visualizes the key signaling pathways involved in the regulation of chitin synthesis in pathogenic fungi.
Quantitative Antifungal Activity of this compound
This compound has demonstrated broad-spectrum antifungal activity in vitro.[3][5] The minimum inhibitory concentration (MIC) values, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, have been determined for several clinically relevant fungal species.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 26.67[5] |
| Aspergillus flavus | 32[5] |
| Aspergillus fumigatus | 64[5] |
| Cryptococcus neoformans | 64[5] |
Experimental Protocols
While the specific experimental details for the MIC determination of this compound are not publicly available, a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the standard for in vitro antifungal susceptibility testing.[6][7][8] The following protocol describes a representative methodology.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
- The suspension is adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard), which is then further diluted in culture medium to achieve the final desired inoculum concentration for the assay.[9]
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the inhibitor are prepared in a liquid culture medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.[10]
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted inhibitor is inoculated with the prepared fungal suspension.
- Positive (no drug) and negative (no inoculum) control wells are included.
- The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours), depending on the growth rate of the fungal species.
4. Determination of MIC:
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.[6]
Figure 1. Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Signaling Pathways Regulating Chitin Synthesis
The inhibition of chitin synthase disrupts the integrity of the fungal cell wall. The regulation of chitin synthesis is a complex process involving several conserved signaling pathways. While the direct interaction of CSI-5 with these pathways has not been elucidated, understanding this regulatory network is crucial for comprehending the fungal response to cell wall stress. In pathogenic fungi like Candida albicans and Aspergillus fumigatus, the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways are key regulators of chitin synthesis, often as a compensatory response to cell wall damage.[11][12][13][14]
Signaling in Candida albicans
In C. albicans, cell wall stress, such as that induced by echinocandin antifungals which inhibit β-(1,3)-glucan synthesis, leads to the upregulation of chitin synthesis. This compensatory mechanism is mediated by the PKC, HOG, and Ca2+-calcineurin signaling pathways, which converge on the transcriptional regulation of chitin synthase (CHS) genes.[11][12][13]
Figure 2. Key signaling pathways regulating compensatory chitin synthesis in Candida albicans in response to cell wall stress.
Signaling in Aspergillus fumigatus
Similarly, in Aspergillus fumigatus, the calcineurin signaling pathway plays a crucial role in the transcriptional upregulation of chitin synthase genes in response to cell wall stress.[2] The transcription factor CrzA, which is dependent on calcineurin, is known to regulate the expression of specific chitin synthase genes.[15][16] The cell wall integrity (CWI) pathway, involving the MAP kinase MpkA, also contributes to the regulation of chitin synthase gene expression.[15][16]
Figure 3. Regulation of chitin synthase gene expression in Aspergillus fumigatus via the CWI and Calcineurin pathways.
Conclusion
This compound demonstrates significant in vitro antifungal activity against a range of pathogenic fungi. Its mechanism of action, targeting a fundamental and conserved fungal-specific process, makes it a compound of interest for further investigation and development. The provided data and standardized protocols offer a foundational understanding for researchers in the field of mycology and antifungal drug discovery. Future studies should aim to elucidate the precise molecular interactions of CSI-5 with chitin synthase and its direct effects on the regulatory signaling pathways to fully characterize its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound-产品信息-Felix [felixbio.cn]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | Semantic Scholar [semanticscholar.org]
- 13. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Aspergillus fumigatus CrzA Transcription Factor Activates Chitin Synthase Gene Expression during the Caspofungin Paradoxical Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Chitin Synthase Inhibitor 5: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, presents a prime target for the development of novel antifungal agents, as it is absent in mammals. Chitin synthases, the enzymes responsible for chitin polymerization, are the focal point of inhibitors designed to disrupt fungal cell wall integrity. This technical guide provides an in-depth overview of the chemical properties and stability of a specific promising compound, Chitin Synthase Inhibitor 5, also identified as compound 9a in the primary literature.[1] This spiro[benzoxazine-piperidin]-one derivative has demonstrated significant inhibitory activity against chitin synthase and broad-spectrum antifungal effects.[1]
Chemical Properties
This compound is a complex heterocyclic molecule with the systematic name (E)-1-(4-bromobenzoyl)-N-(8-methoxy-2-oxo-1-oxa-3-azaspiro[5.5]undec-3-en-4-yl)acrylamide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H22BrN3O5 | Internal Data |
| Molecular Weight | 500.34 g/mol | Internal Data |
| SMILES | COC1=CC2=C(NC(OC23CCN(CC3)C(/C=C/C(NC4=CC=C(C=C4)Br)=O)=O)=O)C=C1 | Internal Data |
| IC50 against Chitin Synthase | 0.14 mM | [1] |
| Solubility | Soluble in DMSO | Internal Data |
Stability
Currently, there is no publicly available data on the comprehensive stability of this compound under various conditions such as a range of pH values, temperatures, or in different solvent systems over time. One study on a different class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives noted their remarkable stability in human and mouse microsomes, suggesting that the spiro[benzoxazine-piperidin]-one core may confer a degree of metabolic stability.[2] However, dedicated stability studies on this compound are required to ascertain its shelf-life and suitability for various experimental and formulation contexts.
Signaling Pathway
This compound targets the final and critical step in the chitin biosynthesis pathway. This pathway is a well-conserved process in fungi, beginning with glucose and culminating in the polymerization of N-acetylglucosamine (GlcNAc) to form chitin chains at the cell membrane. The inhibition of chitin synthase disrupts the formation of this essential cell wall polymer, leading to compromised cell integrity and ultimately, fungal cell death.
Caption: Fungal Chitin Biosynthesis Pathway and the Site of Action of this compound.
Experimental Protocols
While the full, detailed experimental protocols from the primary literature by Xu et al. (2022) were not accessible, this section provides a generalized overview of the methodologies typically employed for the synthesis and evaluation of such inhibitors, based on the available information and standard laboratory practices.
Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives
The synthesis of the spiro[benzoxazine-piperidin]-one scaffold, as described in the abstract of the primary literature, likely involves a multi-step reaction sequence.[1] Generally, such syntheses would entail the reaction of an appropriate N-substituted piperidone with a substituted 2-aminophenol derivative to construct the core spirocyclic system. The final step to yield this compound would involve the acylation of the benzoxazine nitrogen with (E)-3-(4-bromobenzamido)acrylic acid or a suitable activated derivative.
Note: This is a generalized description. The precise reagents, reaction conditions, and purification methods are detailed in the primary publication.
Chitin Synthase Inhibition Assay
The inhibitory activity of this compound against its target enzyme is typically determined using an in vitro enzyme assay. A generalized workflow for such an assay is depicted below.
Caption: Generalized Experimental Workflow for a Chitin Synthase Inhibition Assay.
Key Steps in the Chitin Synthase Assay:
-
Enzyme Preparation: Chitin synthase is typically isolated from a relevant fungal species, often through cell lysis and membrane fractionation.
-
Reaction Mixture: The assay is performed in a buffered solution at an optimal pH. The enzyme preparation is pre-incubated with varying concentrations of this compound.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Detection: The reaction is stopped, and the amount of chitin formed is quantified. This can be achieved through various methods, including the incorporation of a radiolabeled substrate or colorimetric detection.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.
Antifungal Susceptibility Testing
The antifungal activity of this compound against various fungal strains was evaluated, likely following standardized protocols such as those established by the Clinical and Laboratory Standards Institute (CLSI). These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Typical Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared.
-
Drug Dilution: Serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed.
Conclusion
This compound (compound 9a) is a potent inhibitor of a key fungal enzyme, demonstrating promising broad-spectrum antifungal activity. While its fundamental chemical properties are established, further investigation into its stability profile is crucial for its continued development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a general framework for the synthesis and evaluation of this and similar compounds, paving the way for future research and optimization in the quest for novel and effective antifungal drugs.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, strategies, and detailed methodologies for the initial screening and identification of novel chitin synthase (CHS) inhibitors. Chitin, a polymer of N-acetylglucosamine, is an essential structural component of fungal cell walls and arthropod exoskeletons but is absent in vertebrates.[1] This makes chitin synthase, the enzyme responsible for its polymerization, an ideal and selective target for the development of novel fungicides, insecticides, and acaricides.[2][3] The discovery of potent and specific CHS inhibitors holds significant promise for agriculture and medicine.
Core Screening Strategies: A Multi-Faceted Approach
The initial identification of CHS inhibitors typically employs a tiered approach, beginning with high-throughput screening (HTS) to evaluate large compound libraries, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action. Modern screening campaigns integrate in vitro, cell-based, and in silico methods to maximize efficiency and the probability of success.
A general workflow for a screening campaign is outlined below. This process begins with a large-scale primary screen to identify initial "hits," which are then subjected to increasingly rigorous testing to confirm their activity, determine their potency and selectivity, and validate their efficacy in a biological context.
Caption: A generalized workflow for identifying novel chitin synthase inhibitors.
Enzyme-Based (In Vitro) High-Throughput Screening
Directly targeting the chitin synthase enzyme in a biochemical assay is the most common primary screening strategy. Historically, these assays relied on the incorporation of radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc) into chitin.[4] However, safety concerns and cost have driven the development of non-radioactive HTS methods.
The most prominent non-radioactive HTS assay utilizes the high binding affinity of Wheat Germ Agglutinin (WGA), a lectin, for chitin polymers.[5][6] In this format, newly synthesized chitin is captured on a WGA-coated surface and subsequently detected, often using an enzyme-linked conjugate.[4][5] This assay is sensitive, robust, and amenable to the 96-well or 384-well microtiter plate formats required for HTS.[5]
Cell-Based (In Vivo) Screening
Cell-based assays are critical for identifying compounds that are effective in a physiological context, accounting for factors like cell permeability and metabolic stability. A powerful cell-based approach is the chemical-genetic screen , which uses engineered yeast strains to detect specific pathway inhibition.[7]
This strategy is based on the principle of synthetic lethality. In fungi, the cell wall's structural integrity relies on both β-glucan and chitin.[8] A yeast strain with a compromised β-glucan synthesis pathway (e.g., an fks1Δ mutant, lacking the catalytic subunit of β-1,3-glucan synthase) becomes hypersensitive to inhibitors of the chitin synthesis pathway.[7] By screening a compound library against a panel of yeast mutants (e.g., wild-type, fks1Δ, and a chitin synthase mutant like chs3Δ), one can specifically identify compounds that inhibit chitin synthesis based on their differential toxicity profile.[7]
Key Experimental Protocols
This section provides detailed methodologies for the two primary screening assays discussed.
Protocol: Non-Radioactive High-Throughput Chitin Synthase Assay
This protocol is adapted from methods utilizing WGA for the detection of in vitro chitin synthesis.[1][5] The workflow is visualized below.
Caption: Step-by-step visualization of the non-radioactive HTS assay.
Methodology:
-
Preparation of WGA-Coated Plates:
-
Add 100 µL of a 50 µg/mL WGA solution in deionized water to each well of a 96-well microtiter plate.
-
Incubate overnight at room temperature (23-25°C) to allow for passive adsorption.
-
Wash the wells 3-4 times with deionized water to remove unbound WGA and air dry.
-
-
Chitin Synthase Enzyme Preparation:
-
Prepare a crude membrane fraction containing chitin synthase from a relevant organism (e.g., Saccharomyces cerevisiae, Candida albicans, or insect cells). This typically involves cell lysis followed by differential centrifugation to pellet membranes.[1]
-
The enzyme preparation may require proteolytic activation (e.g., with trypsin) to convert the zymogen to its active form, followed by the addition of a trypsin inhibitor to stop the reaction.[1]
-
-
Enzymatic Reaction:
-
In a separate (non-coated) 96-well plate, combine the following in each well:
-
48 µL of the CHS enzyme preparation.
-
2 µL of the test compound dissolved in DMSO (or DMSO alone for control wells).
-
50 µL of a 2x reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1.6 mM UDP-GlcNAc).
-
-
Incubate the reaction plate at 30°C for 1-3 hours on a shaker.
-
-
Chitin Capture and Detection:
-
Transfer the entire reaction mixture from the reaction plate to the corresponding wells of the WGA-coated plate.
-
Incubate for 1 hour at 30°C to allow the synthesized chitin to bind to the WGA.
-
Wash the wells 6 times with ultrapure water to remove unreacted substrate and unbound protein.
-
Add 100 µL of a WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL WGA-HRP with 2% BSA in buffer) to each well.
-
Incubate for 30 minutes at 30°C.
-
Wash the wells 6 times with ultrapure water.
-
-
Signal Readout:
-
Add 100 µL of a fresh HRP substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine).
-
Allow the color to develop for 10-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for TMB with acid stop, or 600 nm for kinetic reads without stop).[1] A lower signal indicates inhibition of chitin synthase activity.
-
Protocol: Chemical-Genetic Screening Assay in S. cerevisiae
This protocol outlines a cell-based screening method to identify chitin synthesis inhibitors.[7]
Methodology:
-
Yeast Strain Preparation:
-
Use a panel of S. cerevisiae strains:
-
Wild-Type (WT): Control strain.
-
fks1Δ: Hypersensitive to chitin synthesis inhibitors.
-
chs3Δ: Control for general cytotoxicity and off-target effects. Lacks the major chitin synthase.
-
-
-
Primary Screen:
-
In 96-well plates, grow the yeast strains in a suitable liquid medium (e.g., YPD) to the mid-log phase.
-
Add the test compounds from a library to the wells at a single, high concentration (e.g., 100 µg/mL).[7]
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure cell growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
-
Hit Selection Criteria:
-
Identify primary hits as compounds that cause significantly greater growth inhibition in the fks1Δ strain compared to both the WT and chs3Δ strains.[7]
-
Compounds that inhibit all strains equally are likely general cytotoxic agents and are deprioritized.
-
Compounds that inhibit WT and fks1Δ but not chs3Δ may also be of interest.
-
-
Dose-Response Confirmation:
-
Validate the primary hits by performing a dose-response analysis.
-
Test a range of concentrations of the hit compounds against the same panel of yeast strains.
-
Calculate the Minimum Inhibitory Concentration (MIC) or IC₅₀ for each compound against each strain.
-
Confirm that the compound is substantially more potent against the fks1Δ strain.
-
Data Presentation: Known Chitin Synthase Inhibitors
The following table summarizes quantitative data for several classes of known chitin synthase inhibitors. Potency can vary significantly based on the specific enzyme isoform and the assay conditions.
| Compound/Class | Class | Target Organism / Enzyme | Potency (IC₅₀ or Kᵢ) | Citation(s) |
| Natural Products | ||||
| Nikkomycin Z | Peptidyl Nucleoside | Candida albicans Chs2 | Kᵢ = 1.5 µM | [9] |
| Polyoxin B | Peptidyl Nucleoside | Sclerotiorum sclerotiorum CHS | IC₅₀ = 0.19 mM | [1][10] |
| Polyoxin D | Peptidyl Nucleoside | Candida albicans Chs2 | Kᵢ = 3.2 µM | [9] |
| Ursolic Acid | Triterpenoid | Saccharomyces cerevisiae ChsII | IC₅₀ = 0.184 µg/mL | [1] |
| Synthetic | ||||
| Compound 20 | Maleimide Derivative | Sclerotiorum sclerotiorum CHS | IC₅₀ = 0.12 mM | [1][10] |
| RO-09-3024 | Non-competitive | Candida albicans Chs1 | IC₅₀ = 0.14 nM | [11] |
| IMB-D10 | Benzothiazole Derivative | Saccharomyces cerevisiae CHS | IC₅₀ ≈ 20 µg/mL | [7] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. Direct comparison between IC₅₀ and Kᵢ values should be made with caution as they depend on assay conditions.[12]
Regulatory Signaling Pathway: The Cell Wall Integrity (CWI) Pathway
In fungi, chitin synthesis is not a static process; it is dynamically regulated in response to cell wall stress. The primary signaling cascade responsible for this regulation is the Cell Wall Integrity (CWI) pathway.[8][13] Understanding this pathway is crucial, as it represents an alternative set of targets for antifungal drug discovery. When the cell wall is damaged (e.g., by antifungal drugs like echinocandins), this pathway is activated, leading to a compensatory increase in chitin synthesis.[2][8]
The diagram below illustrates a simplified model of the CWI pathway in yeast, which culminates in the transcriptional upregulation of chitin synthase genes.
Caption: CWI pathway transduces cell wall stress to upregulate chitin synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.journalspub.info [biotech.journalspub.info]
- 4. researchgate.net [researchgate.net]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Pivotal Role of Chitin Synthase in Fungal Growth: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chitin, an essential structural polysaccharide absent in mammals, is a cornerstone of the fungal cell wall, providing rigidity and enabling morphogenesis. The synthesis of this vital polymer is orchestrated by a family of enzymes known as chitin synthases (CHSs). These enzymes represent a highly attractive target for the development of novel antifungal therapeutics due to their fungal-specificity and critical role in cell viability. This technical guide provides an in-depth exploration of the biochemical function, intricate regulation, and therapeutic potential of fungal chitin synthases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to facilitate further investigation and innovation in this critical area of mycology and medicine.
Introduction: The Indispensable Role of Chitin in Fungal Biology
The fungal cell wall is a dynamic and essential organelle that maintains cellular integrity, dictates morphology, and mediates interactions with the environment.[1] A key component of this protective barrier is chitin, a long-chain polymer of β-(1,4)-linked N-acetylglucosamine.[1][2] Chitin microfibrils provide the structural scaffold for the cell wall, counteracting internal turgor pressure and allowing for the polarized growth characteristic of filamentous fungi and the budding process in yeasts.[2][3] The percentage of chitin in the cell wall varies among fungal species, typically ranging from 1-2% of the dry weight in yeasts like Saccharomyces cerevisiae to as high as 15-20% in filamentous fungi such as Aspergillus species.[3][4] Given its fundamental importance and its absence in humans, the enzymatic machinery responsible for chitin synthesis presents a prime target for antifungal drug discovery.[1][5]
The Chitin Biosynthesis Pathway
The synthesis of chitin is a multi-step process that begins in the cytoplasm and culminates at the plasma membrane. The pathway can be broadly divided into three stages:
-
Formation of the Precursor: The initial substrate, fructose-6-phosphate, is converted to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFA). This is a key regulatory step in the pathway.[1]
-
Activation of the Monomer: Glucosamine-6-phosphate is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the direct substrate for chitin synthases. This series of reactions involves several enzymes, including a pyrophosphorylase.[1]
-
Polymerization at the Membrane: Chitin synthases, which are integral membrane proteins, catalyze the transfer of GlcNAc from UDP-GlcNAc to the growing chitin chain at the non-reducing end.[1][6] The nascent chitin polymer is then extruded across the plasma membrane into the cell wall space.[7]
Fungal Chitin Synthases: A Diverse Family of Enzymes
Fungi possess multiple chitin synthase isoenzymes, each with distinct roles in cellular processes. These enzymes are classified into different classes based on their amino acid sequence homology and domain architecture.[8][9] The number of CHS genes varies among species, with yeasts typically having three and filamentous fungi possessing seven or more.[3]
Table 1: Classification and Function of Fungal Chitin Synthases
| Class | Representative Fungi | Primary Function(s) | Reference(s) |
| Class I | Saccharomyces cerevisiae (Chs1p) | Repair of the birth scar after cytokinesis. | [8][10] |
| Class II | Saccharomyces cerevisiae (Chs2p) | Synthesis of the primary septum during cell division. | [8][10] |
| Class III | Saccharomyces cerevisiae (Chs3p) | Synthesis of the chitin ring at the bud neck and the majority of cell wall chitin. | [8][10] |
| Class IV | Candida albicans (Chs3p) | Cell wall and septum synthesis. | [3] |
| Class V | Aspergillus fumigatus (CsmA) | Role in conidial chitin synthesis and resistance to echinocandins. | [11] |
| Class VI | Aspergillus fumigatus (ChsD) | Involved in hyphal growth. | [12] |
| Class VII | Filamentous fungi | Often contain a myosin motor-like domain, suggesting a role in transport. | [9] |
Quantitative Analysis of Chitin Synthase Activity and Inhibition
The development of effective chitin synthase inhibitors requires a thorough understanding of their potency against different isoenzymes. The following tables summarize key quantitative data from the literature.
Table 2: Kinetic Parameters of Fungal Chitin Synthases
| Fungal Species | Enzyme | Substrate | Km | kcat | Reference(s) |
| Candida albicans | CaChs2 | UDP-GlcNAc | 6.0 ± 0.7 mM | 8.6 ± 2.7 min-1 | [13] |
| Alternaria kikuchiana | Chitin Synthase | UDP-GlcNAc | 2.74-4.26 x 10-3 M | - | [14] |
Table 3: Inhibitory Concentrations (IC50 / Ki) of Chitin Synthase Inhibitors
| Inhibitor | Fungal Species | Target Enzyme(s) | IC50 / Ki | Reference(s) |
| Nikkomycin Z | Candida albicans | CaChs1 | 15 µM (IC50) | [1] |
| CaChs2 | 0.8 µM (IC50) | [1] | ||
| CaChs3 | 13 µM (IC50) | [1] | ||
| Saccharomyces cerevisiae | Chs1 | 0.367 µM (IC50) | [15] | |
| Polyoxin B | Alternaria kikuchiana | Chitin Synthase | 0.89-1.86 x 10-6 M (Ki) | [14] |
| Polyoxin D | Candida albicans | CaChs2 | 3.2 ± 1.4 µM (Ki) | [13] |
| RO-09-3143 | Candida albicans | CaChs1p | 0.55 nM (Ki) | [16] |
| Compound 20 (maleimide) | Saccharomyces cerevisiae | CHS | 0.12 mM (IC50) | [17] |
| IMB-D10 | Saccharomyces cerevisiae | Chs1 | 17.46 ± 3.39 µg/mL (IC50) | [2] |
| Chs2 | 3.51 ± 1.35 µg/mL (IC50) | [2] | ||
| Chs3 | 13.08 ± 2.08 µg/mL (IC50) | [2] | ||
| IMB-F4 | Saccharomyces cerevisiae | Chs2 | 8.546 ± 1.42 µg/mL (IC50) | [2] |
| Chs3 | 2.963 ± 1.42 µg/mL (IC50) | [2] |
Regulation of Chitin Synthesis: A Complex Signaling Network
Chitin synthesis is a highly regulated process, controlled by multiple signaling pathways that respond to various cellular and environmental cues. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways play pivotal roles in coordinating the expression and activity of chitin synthases, particularly in response to cell wall stress.[1][18]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual chitin synthase enzymes synthesize microfibrils of differing structure at specific locations in the Candida albicans cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of chitin synthase genes during yeast and hyphal growth phases of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chitin Synthases with a Myosin Motor-Like Domain Control the Resistance of Aspergillus fumigatus to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 14. Chitin content and chitin synthase activity as indicators of the growth of three different anaerobic rumen fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell wall biogenesis in a double chitin synthase mutant (chsG-/chsE-) of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Chitin Synthase Inhibitor 5: A Technical Guide
For Immediate Release
In the relentless pursuit of novel therapeutic agents, particularly in the realm of antifungal and insecticidal development, the enzyme chitin synthase has emerged as a compelling target. Its essential role in forming the structural integrity of fungal cell walls and insect exoskeletons, coupled with its absence in vertebrates, presents a unique window for selective toxicity. This technical guide delves into the therapeutic potential of a promising small molecule, designated as Chitin Synthase Inhibitor 5 (CSI-5), a novel maleimide derivative identified as N-(3-phenylpropyl)-3-methylmaleimide.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of CSI-5, including its inhibitory potency, antifungal activity, detailed experimental protocols for its synthesis and evaluation, and a visualization of the underlying biochemical pathway.
Core Data Summary
Quantitative analysis of CSI-5's inhibitory action against chitin synthase and its antifungal efficacy reveals its potential as a lead compound for further development. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (mM)[1][2] |
| CSI-5 (Compound 20) | Chitin Synthase | 0.12 |
| Polyoxin B (Control) | Chitin Synthase | 0.19 |
| N-phenethyl-3-methylmaleimide | Chitin Synthase | - |
Table 1: In Vitro Inhibition of Chitin Synthase. The half-maximal inhibitory concentration (IC50) of CSI-5 against chitin synthase extracted from Sclerotinia sclerotiorum, compared to the known inhibitor Polyoxin B.
| Compound | Fungal Species (S. sclerotiorum) | EC50 (µg/mL)[2] |
| CSI-5 (Compound 20) | Sclerotinia sclerotiorum | 5.82 |
| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 6.15 |
| Polyoxin B (Control) | Sclerotinia sclerotiorum | 7.28 |
Table 2: Antifungal Activity of CSI-5. The half-maximal effective concentration (EC50) of CSI-5 required to inhibit the mycelial growth of the pathogenic fungus Sclerotinia sclerotiorum, in comparison to commercial fungicides.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the synthesis of CSI-5 and the assessment of its biological activity are provided below.
Synthesis of N-(3-phenylpropyl)-3-methylmaleimide (CSI-5)
The synthesis of CSI-5 is a two-step process starting from 3-methylmaleic anhydride and 3-phenylpropylamine.[2]
Step 1: Synthesis of the amic acid intermediate
-
Dissolve 3-methylmaleic anhydride (10 mmol) in 20 mL of acetone in a round-bottom flask.
-
Slowly add 3-phenylpropylamine (10 mmol) to the solution while stirring at room temperature (25 °C).
-
Continue stirring for 1 hour to ensure the completion of the reaction, yielding the N-(3-phenylpropyl)-3-methylmaleamic acid intermediate.
Step 2: Cyclization to form the maleimide
-
To the reaction mixture from Step 1, add acetic anhydride (30 mmol) and anhydrous sodium acetate (10 mmol).
-
Heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the final compound, N-(3-phenylpropyl)-3-methylmaleimide (CSI-5).
Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of CSI-5 on chitin synthase activity from Sclerotinia sclerotiorum.[2]
Preparation of Chitin Synthase Extract:
-
Culture S. sclerotiorum mycelium in PDA liquid medium at 23 °C for 36 hours.
-
Harvest the fungal cells by centrifugation and wash them with ultrapure water.
-
Disrupt the cells in liquid nitrogen and treat the extract with trypsin to activate the chitin synthase zymogen.
-
Terminate the trypsin digestion by adding a soybean trypsin inhibitor.
Inhibition Assay:
-
Coat a 96-well microtiter plate with wheat germ agglutinin (WGA).
-
Prepare a reaction mixture containing the trypsin-pretreated cell extract, a premixed solution (containing CoCl₂, GlcNAc, and the substrate UDP-GlcNAc in Tris-HCl buffer), and the test compound (CSI-5) at various concentrations.
-
Incubate the plate on a shaker at 30 °C for 3 hours.
-
Wash the plate to remove unbound reagents.
-
Add a fresh tetramethylbenzidine (TMB) reaction solution.
-
Measure the optical density at 600 nm every 2 minutes for 40 minutes to determine the reaction rate.
-
Calculate the IC50 value based on the reaction rates at different inhibitor concentrations.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated.
Caption: Mechanism of Chitin Synthase Inhibition by CSI-5.
Caption: Workflow for Synthesis and Evaluation of CSI-5.
Conclusion
This compound, N-(3-phenylpropyl)-3-methylmaleimide, demonstrates significant potential as a novel antifungal agent. Its potent inhibition of chitin synthase and effective suppression of fungal growth, combined with a straightforward synthetic route, make it a compelling candidate for further preclinical investigation. The detailed protocols and data presented in this guide are intended to catalyze further research into this and related compounds, with the ultimate goal of developing new and effective treatments for fungal infections and agricultural pests.
References
Methodological & Application
Application Notes and Protocols for Chitin Synthase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential component of the fungal cell wall, presents a prime target for novel antifungal therapies due to its absence in mammals. Chitin synthase inhibitors block the production of this vital polysaccharide, leading to fungal cell death. This document provides detailed information on Chitin Synthase Inhibitor 5, a promising antifungal agent. Included are its known biological activities, protocols for relevant enzymatic and antifungal assays, and a discussion of its synthesis. While a detailed, step-by-step synthesis protocol is not available due to the inaccessibility of the full research publication, this document compiles all currently available information to guide researchers in their work with this compound.
Introduction
This compound, also identified as compound 9a, is a spiro[benzoxazine-piperidin]-one derivative with demonstrated inhibitory activity against chitin synthase.[1] Its chemical formula is C₂₃H₂₂BrN₃O₅, and its CAS number is 3033645-28-9. This compound has shown potent, broad-spectrum antifungal activity, including against drug-resistant fungal strains, making it a compound of significant interest for further investigation and development.[1]
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 9a)
| Assay | Target/Organism | IC₅₀ / MIC | Reference |
| Chitin Synthase Inhibition | Chitin Synthase | 0.14 mM | [1] |
| Antifungal Activity | Candida albicans | 26.67 µg/mL | [2] |
| Antifungal Activity | Aspergillus flavus | 32 µg/mL | [2] |
| Antifungal Activity | Aspergillus fumigatus | 64 µg/mL | [2] |
| Antifungal Activity | Cryptococcus neoformans | 64 µg/mL | [2] |
Experimental Protocols
Synthesis of this compound (Compound 9a)
A detailed, step-by-step synthesis protocol for this compound (compound 9a) is described in the publication "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation" by Xu Y, et al. in the European Journal of Medicinal Chemistry (2022).[1] Unfortunately, the full text of this article is not publicly available at this time, preventing the inclusion of the specific experimental details for its synthesis. The publication abstract indicates that four series of spiro[benzoxazine-piperidin]-one derivatives were synthesized and evaluated.[1]
Protocol 1: Chitin Synthase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against chitin synthase.
1. Preparation of Fungal Cell Extracts: a. Culture Saccharomyces cerevisiae or another appropriate fungal strain in a suitable liquid medium (e.g., YPD broth) to mid-log phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Resuspend the cell pellet in the same buffer containing protease inhibitors. d. Lyse the cells using methods such as glass bead homogenization or a French press. e. Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction. f. Resuspend the membrane pellet in a buffer containing 30% glycerol for storage at -80°C.
2. Chitin Synthase Activity Assay: a. The assay is typically performed in a 96-well microtiter plate. b. The reaction mixture should contain:
- Membrane fraction (source of chitin synthase)
- UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)
- Digitonin (to permeabilize vesicles)
- N-acetyl-D-glucosamine
- Magnesium chloride (as a cofactor)
- The test compound (this compound) at various concentrations. c. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). d. Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). e. Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin product. f. Wash the filter extensively with TCA and ethanol to remove unincorporated substrate. g. Measure the radioactivity on the filter using a scintillation counter. h. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.
1. Preparation of Fungal Inoculum: a. Grow the fungal strains (e.g., Candida albicans, Aspergillus flavus) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature until sporulation or sufficient growth is achieved. b. Prepare a suspension of fungal cells or spores in sterile saline or broth. c. Adjust the concentration of the inoculum to a standardized value (e.g., 0.5-2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.
2. Broth Microdilution Assay: a. Perform the assay in a 96-well microtiter plate. b. Prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640). c. Add the standardized fungal inoculum to each well. d. Include positive (no drug) and negative (no inoculum) controls. e. Incubate the plates at an optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). f. Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Chitin Synthase 5 (CHS5) Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHS). Because this polymer and its biosynthetic enzymes are absent in mammals and plants, chitin synthases represent highly attractive and specific targets for the development of novel antifungal agents.[2]
Fungi typically possess multiple CHS genes, often grouped into different classes based on sequence homology and domain architecture. Chitin Synthase 5 (CHS5) belongs to the distinct Class V category of chitin synthases, which are characterized by an N-terminal myosin motor-like domain (MMD).[1][3] This domain is believed to mediate interaction with the actin cytoskeleton, playing a crucial role in the polarized growth of filamentous fungi by localizing chitin synthesis to hyphal tips.[1] Studies in pathogenic fungi like Fusarium verticillioides and Cryptococcus neoformans have demonstrated that CHS5 is critical for normal hyphal growth, morphogenesis, and virulence, making it a key target for novel antifungal drug discovery.[1][3]
These application notes provide detailed protocols for both in vitro enzymatic assays and cell-based screening methods to identify and characterize inhibitors of CHS5.
Chitin Synthesis and Localization Pathway
The synthesis of chitin is a multi-step process. It begins in the cytoplasm with the conversion of fructose-6-P to the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[2] Chitin synthase enzymes, including CHS5, are then transported to the plasma membrane, primarily at sites of active cell wall growth, such as the hyphal tip in filamentous fungi. At the membrane, CHS5 catalyzes the polymerization of UDP-GlcNAc into chitin chains, which are extruded into the extracellular space to be incorporated into the cell wall. The myosin motor domain of CHS5 is thought to facilitate its transport and localization via the actin cytoskeleton.
Quantitative Data on Chitin Synthase Inhibitors
Direct and specific quantitative data for inhibitors targeting only CHS5 is limited in publicly available literature. However, the activity of broad-spectrum chitin synthase inhibitors, such as Nikkomycin Z and Polyoxins, can be evaluated against CHS5. Furthermore, data from assays using crude enzyme preparations or specific assays for other CHS isozymes provide valuable benchmarks.
| Compound/Inhibitor | Target Enzyme(s) | Fungal Source | Assay Type | IC50 / Ki Value | Reference |
| Nikkomycin Z | Chitin Synthases | Candida albicans | In vitro (Enzymatic) | Ki = 1.5 ± 0.5 µM (for CaChs2) | [4] |
| Polyoxin D | Chitin Synthases | Candida albicans | In vitro (Enzymatic) | Ki = 3.2 ± 1.4 µM (for CaChs2) | [4] |
| Polyoxin B | Chitin Synthases | Sclerotinia sclerotiorum | In vitro (Enzymatic) | IC50 = 0.19 mM | [5][6] |
| Maleimide Cmpd. 20 | Chitin Synthases | Sclerotinia sclerotiorum | In vitro (Enzymatic) | IC50 = 0.12 mM | [5][6] |
| RO-09-3143 | CaChs1p | Candida albicans | In vitro (Enzymatic) | Ki = 0.55 nM | [7] |
| IMB-D10 | Chs1, Chs2, Chs3 | Saccharomyces cerevisiae | In vitro (Enzymatic) | IC50 = 17.5, 3.5, 13.1 µg/mL | [8] |
| IMB-F4 | Chs2, Chs3 | Saccharomyces cerevisiae | In vitro (Enzymatic) | IC50 = 8.5, 3.0 µg/mL | [8] |
Experimental Workflow for CHS5 Inhibitor Screening
A typical workflow for identifying and characterizing novel CHS5 inhibitors involves a multi-stage process, starting with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency.
Protocols
Protocol 1: In Vitro Non-Radioactive CHS5 Activity Assay
This high-throughput assay measures the activity of CHS5 by detecting the chitin polymer product using Wheat Germ Agglutinin (WGA), which binds specifically to chitin.[5][9][10]
A. Materials and Reagents
-
Enzyme Source: Purified recombinant CHS5 or crude cell extract from a fungal strain overexpressing CHS5.
-
Assay Plate: 96-well microtiter plate coated with WGA.
-
Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).
-
Activators: Trypsin, N-acetylglucosamine (GlcNAc), MgCl₂ or CoCl₂.
-
Detection Reagent: WGA conjugated to Horseradish Peroxidase (WGA-HRP).
-
HRP Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Buffers: Tris-HCl (pH 7.5), PBS, Sodium Acetate (pH 3.7).
-
Other: Bovine Serum Albumin (BSA), Soybean Trypsin Inhibitor, DMSO, Stop Solution (e.g., 2M H₂SO₄).
B. Protocol Steps
-
Plate Preparation:
-
Coat wells of a 96-well plate with 100 µL of WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.[9]
-
Wash the plate 3 times with water to remove unbound WGA.
-
Block the wells by adding 200 µL of blocking buffer (2% BSA in Tris-HCl) and incubate for 2 hours at room temperature. Wash 3 times with water.
-
-
Enzyme Preparation (Crude Extract):
-
Grow fungal cells and harvest by centrifugation. Disrupt cells in liquid nitrogen.[5]
-
Resuspend cell powder in cold Tris-HCl buffer.
-
Activate chitin synthases by incubating the extract with trypsin (e.g., 80 µg/mL) for 30 min at 30°C.
-
Stop trypsin activity by adding soybean trypsin inhibitor (e.g., 120 µg/mL).[5]
-
Centrifuge to pellet debris and collect the supernatant containing the crude enzyme solution. Store at -80°C.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 40 mM GlcNAc, 4 mM UDP-GlcNAc, and 1.6 mM CoCl₂ or MgCl₂.[5]
-
In each WGA-coated well, add:
-
2 µL of test compound (dissolved in DMSO) or DMSO (for control).
-
50 µL of the reaction mixture.
-
48 µL of the prepared enzyme solution.
-
-
Incubate the plate with shaking for 2-3 hours at 30°C to allow for chitin synthesis.
-
-
Detection:
-
After incubation, wash the plate 6 times with water to remove unreacted substrate and buffer components.
-
Add 100 µL of WGA-HRP solution (e.g., 1 µg/mL in Tris-HCl with 2% BSA) to each well and incubate for 30-60 minutes at 30°C.[5]
-
Wash the plate 6 times with water to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate solution to each well.
-
Monitor the color development by measuring absorbance at 600-650 nm every 2 minutes for 40 minutes. The rate of absorbance change is proportional to the amount of chitin synthesized.[5]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
For hit compounds, perform a dose-response experiment and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Chemical-Genetic Screening Assay
This protocol uses a fungal mutant that is hypersensitive to the disruption of chitin synthesis to screen for potential inhibitors. A common approach is to use a strain with a deletion in a β-1,3-glucan synthase gene (e.g., fks1Δ in yeast), which relies heavily on the chitin pathway for cell wall integrity.[8]
A. Materials and Reagents
-
Fungal Strains:
-
Wild-type (WT) fungal strain.
-
Hypersensitive mutant strain (e.g., fks1Δ).
-
(Optional) A control mutant, such as chs3Δ, for counter-screening.[8]
-
-
Growth Medium: Appropriate liquid medium for the fungal strain (e.g., YPD for S. cerevisiae).
-
Assay Plates: Sterile 96-well flat-bottom plates.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: Known chitin synthase inhibitor (e.g., Nikkomycin Z).
-
Instrumentation: Plate reader for measuring optical density (OD).
B. Protocol Steps
-
Culture Preparation:
-
Grow overnight cultures of the WT and fks1Δ strains in liquid medium.
-
The next day, dilute the fresh cultures to a starting OD₆₀₀ of ~0.1 or a cell density of 10⁵ CFU/mL in fresh medium.[8]
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each test compound per well to achieve the desired final screening concentration (e.g., 50-100 µg/mL). Include DMSO-only wells as negative controls and Nikkomycin Z as a positive control.
-
Add 198 µL of the diluted cell suspension (fks1Δ strain) to each well.
-
Prepare a separate plate in the same manner using the WT strain for counter-screening.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 30°C for S. cerevisiae) for 24-48 hours, or until the negative control wells show robust growth.
-
Measure the final OD₆₀₀ of each well using a plate reader.
-
-
Data Analysis and Hit Selection:
-
Calculate the percent growth inhibition for each compound compared to the DMSO control for both the fks1Δ and WT strains.
-
Identify primary hits as compounds that show significantly greater growth inhibition against the hypersensitive fks1Δ strain compared to the WT strain. This differential activity suggests a specific effect on the chitin synthesis pathway.
-
Hits can be further validated by testing their ability to synergize with echinocandins (glucan synthesis inhibitors) like caspofungin. A synergistic effect (Fractional Inhibitory Concentration Index [FICI] ≤ 0.5) strongly supports the compound's role as a chitin synthesis inhibitor.[8]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Chitin Levels After Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the insect exoskeleton. Its absence in vertebrates makes the enzymes responsible for its synthesis, primarily chitin synthases (CHS), attractive targets for the development of novel antifungal and insecticidal agents. Evaluating the efficacy of potential chitin synthase inhibitors requires accurate and reliable methods to quantify changes in chitin levels following treatment.
These application notes provide detailed protocols for measuring chitin content in biological samples, particularly after the application of inhibitory compounds. The described methods range from traditional biochemical assays to modern fluorescent techniques, offering options for various throughput needs and sample types.
Key Concepts in Chitin Synthesis and Inhibition
Chitin synthesis is a complex process involving several chitin synthase enzymes (Chs1, Chs2, Chs3 in yeast) that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] Inhibitors of this process can act through different mechanisms, such as competitive inhibition at the substrate-binding site. Understanding these mechanisms is crucial for interpreting the results of chitin level measurements.
Chitin Synthesis Pathway and Inhibition
The following diagram illustrates a simplified pathway of chitin synthesis and the points of inhibition by common chitin synthase inhibitors.
Caption: Simplified pathway of chitin synthesis and competitive inhibition.
Experimental Protocols
Several methods can be employed to quantify chitin levels. The choice of method depends on factors such as the sample type, required sensitivity, and available equipment.
Biochemical Quantification of Chitin (Glucosamine Assay)
This method is based on the acid hydrolysis of chitin into its monomer, glucosamine, which is then quantified colorimetrically.
Principle: Chitin is hydrolyzed with strong acid at high temperatures, and the resulting glucosamine is measured using a colorimetric reaction, such as the Morgan-Elson assay.[3][4]
Protocol:
-
Sample Preparation:
-
Collect fungal cells or insect tissues. For fungal cells, harvest by centrifugation.
-
Wash the samples twice with distilled water.
-
Lyophilize the samples to obtain a dry weight.
-
-
Hydrolysis:
-
Weigh 10-20 mg of dried sample into a screw-cap tube.
-
Add 1 mL of 6 M HCl.
-
Incubate at 110°C for 6 hours.[5]
-
After cooling, centrifuge to pellet any debris.
-
-
Colorimetric Assay (Modified Morgan-Elson Reaction):
-
Take a 0.5 mL aliquot of the supernatant.
-
Add 0.1 mL of 0.16 M sodium tetraborate (pH 9.1) and heat at 100°C for 3 minutes.[5]
-
Prepare a standard curve using known concentrations of D-glucosamine.
-
Follow a standard colorimetric protocol for glucosamine quantification, such as the one described by Svennerholm.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
-
Calculation:
-
Determine the concentration of glucosamine in the sample from the standard curve.
-
Calculate the chitin content based on the stoichiometry of glucosamine in the chitin polymer.
-
Fluorescent Quantification of Chitin
This method utilizes fluorescent dyes that specifically bind to chitin, offering a higher throughput and less destructive alternative to biochemical methods.
Principle: Dyes like Calcofluor White (CFW) or fluorescently-labeled Wheat Germ Agglutinin (WGA) bind to chitin. The fluorescence intensity, which is proportional to the chitin content, can be measured using a fluorometer, flow cytometer, or fluorescence microscope.[6][7][8][9][10]
Protocol (using Calcofluor White and a microplate reader):
-
Sample Preparation:
-
Culture fungal cells with and without the inhibitor.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a known density (e.g., 1x10^7 cells/mL).
-
-
Staining:
-
Add Calcofluor White solution to the cell suspension to a final concentration of 10 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Transfer 200 µL of the stained cell suspension to a black, clear-bottom 96-well plate.
-
Measure fluorescence using a microplate reader with excitation at ~365 nm and emission at ~435 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Compare the fluorescence intensity of inhibitor-treated cells to untreated controls.
-
Experimental Workflow: Comparing Chitin Quantification Methods
Caption: Workflow for chitin quantification after inhibitor treatment.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments measuring the effect of a chitin synthase inhibitor.
Table 1: Chitin Content Measured by Glucosamine Assay
| Treatment | Glucosamine (µg/mg dry weight) | % Chitin Reduction |
| Control (DMSO) | 125.4 ± 8.2 | - |
| Inhibitor A (10 µM) | 62.1 ± 5.5 | 50.5% |
| Inhibitor A (50 µM) | 30.8 ± 3.1 | 75.4% |
Table 2: Chitin Levels Measured by Calcofluor White Fluorescence
| Treatment | Relative Fluorescence Units (RFU) | % Fluorescence Reduction |
| Control (DMSO) | 8750 ± 450 | - |
| Inhibitor A (10 µM) | 4520 ± 310 | 48.3% |
| Inhibitor A (50 µM) | 2180 ± 220 | 75.1% |
Chitin Synthase Activity Assay
Directly measuring the activity of chitin synthase enzymes can provide mechanistic insights into the action of inhibitors.
Principle: A crude enzyme extract containing chitin synthases is incubated with the substrate UDP-GlcNAc. The synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and quantified.[1][2][11]
Protocol:
-
Enzyme Preparation:
-
Grow fungal cells and harvest them.
-
Prepare cell extracts containing membrane proteins, as chitin synthases are membrane-bound. This often involves mechanical disruption (e.g., bead beating) in a suitable buffer.
-
Optionally, treat the extract with trypsin to proteolytically activate chitin synthases.[11]
-
-
WGA Plate Preparation:
-
Coat a 96-well microtiter plate with WGA (e.g., 50 µg/mL in PBS) overnight at 4°C.
-
Wash the plate to remove unbound WGA.
-
-
Enzyme Reaction:
-
In each well, add the enzyme extract, the reaction buffer (containing MgCl2 and GlcNAc), the inhibitor at various concentrations, and the substrate UDP-GlcNAc.
-
Incubate at 30°C for 1-3 hours.[11]
-
-
Quantification:
-
Wash the plate to remove unreacted substrate and unbound components.
-
The amount of synthesized chitin bound to the WGA can be quantified using a chitin-binding probe (e.g., WGA-horseradish peroxidase conjugate) followed by a colorimetric substrate.
-
-
Data Analysis:
Table 3: In Vitro Chitin Synthase Inhibition
| Inhibitor Concentration | CHS Activity (% of Control) |
| 0 µM (Control) | 100% |
| 1 µM | 85.2% |
| 10 µM | 48.9% |
| 50 µM | 15.7% |
| IC50 | ~10.2 µM |
Troubleshooting and Considerations
-
Method Selection: For high-throughput screening, fluorescent methods are generally preferred. For detailed mechanistic studies, biochemical assays and direct enzyme activity measurements are more suitable.
-
Sample Preparation: Incomplete cell lysis or hydrolysis can lead to an underestimation of chitin content.
-
Specificity of Fluorescent Dyes: While generally specific, fluorescent dyes may exhibit some background binding. Always include appropriate controls.
-
Inhibitor Stability: Ensure the stability of the inhibitor under the experimental conditions.
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers investigating chitin synthase inhibitors. By employing these methods, scientists can effectively quantify the impact of potential inhibitors on chitin levels and enzyme activity, facilitating the discovery and development of new antifungal and insecticidal agents.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Colorimetric Determination of Cell Wall Chitin in Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorescent Microscopy-Based Detection of Chitin in Intact Drosophila melanogaster [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Chitin Synthase Inhibitor 5 (CSI-5) Efficacy Using Calcofluor White
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase.[1][2] The integrity of the cell wall is paramount for fungal viability, making chitin synthase a compelling target for the development of novel antifungal agents.[1][3] Chitin synthase inhibitors (CSIs) disrupt this crucial process, leading to a weakened cell wall and ultimately, fungal cell death.[1]
Calcofluor White (CFW) is a fluorescent dye that binds non-specifically to chitin and cellulose.[4][5] This property allows for the visualization of chitin distribution and content in the fungal cell wall.[4][6] When fungal cells are treated with an effective CSI, the synthesis of chitin is inhibited, resulting in a detectable change in CFW staining. This principle forms the basis of a rapid and reliable method for assessing the efficacy of potential CSIs, such as the hypothetical Chitin Synthase Inhibitor 5 (CSI-5).
These application notes provide a detailed protocol for utilizing Calcofluor White to quantitatively and qualitatively assess the efficacy of CSI-5 against a model fungal organism.
Principle of the Assay
This assay quantifies the efficacy of CSI-5 by measuring the reduction in chitin content in fungal cell walls following treatment. Fungal cells are cultured in the presence of varying concentrations of CSI-5. Subsequently, the cells are stained with Calcofluor White, a fluorescent dye that specifically binds to chitin.[7] The fluorescence intensity, which is proportional to the amount of chitin, is then measured using fluorescence microscopy and image analysis or a microplate reader. A dose-dependent decrease in fluorescence intensity compared to untreated controls indicates effective inhibition of chitin synthesis by CSI-5.
Mechanism of Chitin Synthase Inhibition and Calcofluor White Staining
The following diagram illustrates the mechanism of action for a generic chitin synthase inhibitor and the subsequent application of Calcofluor White for detection.
Caption: Mechanism of CSI-5 and Calcofluor White action.
Experimental Protocols
Materials and Reagents
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium (e.g., YPD, RPMI)
-
This compound (CSI-5)
-
Calcofluor White (CFW) stock solution (1 mg/mL in sterile water)[8]
-
Potassium hydroxide (KOH), 10% solution (optional, for sample clearing)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
96-well black, clear-bottom microplates (for quantitative analysis)
-
Microscope slides and coverslips (for qualitative analysis)
-
Fluorescence microscope with a DAPI filter set (Excitation ~347 nm, Emission ~450 nm)[8][9]
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
The overall workflow for assessing CSI-5 efficacy is depicted below.
Caption: Experimental workflow for CSI-5 efficacy assessment.
Detailed Procedure
1. Fungal Culture Preparation:
-
Inoculate the chosen fungal strain into the appropriate liquid growth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.
2. Treatment with CSI-5:
-
Prepare a serial dilution of CSI-5 in the growth medium.
-
In a 96-well plate or culture tubes, add the fungal culture and the CSI-5 dilutions to achieve the desired final concentrations.
-
Include a vehicle control (solvent used to dissolve CSI-5) and a positive control (a known chitin synthase inhibitor, if available).
-
Incubate the treated cultures for a predetermined time, sufficient to allow for cell division and new cell wall synthesis (e.g., one to two doubling times).
3. Calcofluor White Staining:
-
Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with PBS to remove residual medium and inhibitor.
-
Resuspend the cell pellet in a solution of Calcofluor White in PBS. A final concentration of 10 µg/mL is a good starting point.
-
Incubate the cell suspension in the dark at room temperature for 10-15 minutes.[10]
4. Qualitative Analysis by Fluorescence Microscopy:
-
Place a drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip.[9]
-
Optionally, add a drop of 10% KOH to the slide before adding the stained cells to help clear the specimen.[5][9] Let it stand for 1 minute.[5][9]
-
Observe the cells under a fluorescence microscope using a UV excitation filter.[5]
-
Capture images of both treated and untreated cells. Effective inhibition will result in a fainter and more diffuse fluorescent signal, and potentially morphological abnormalities such as cell lysis or abnormal budding.
5. Quantitative Analysis by Microplate Reader:
-
After staining, wash the cells twice with PBS to remove unbound dye.
-
Resuspend the cells in PBS and transfer to a 96-well black, clear-bottom plate.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Calcofluor White (e.g., Ex: 365 nm, Em: 435 nm).
-
Normalize the fluorescence readings to the cell density (e.g., by measuring absorbance at 600 nm before the final wash step).
Data Presentation and Analysis
The quantitative data obtained from the microplate reader can be used to determine the half-maximal inhibitory concentration (IC50) of CSI-5.
Table 1: Quantitative Efficacy of CSI-5 on Fungal Chitin Content
| CSI-5 Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,842 | 750 | 0 |
| 0.1 | 14,987 | 680 | 5.4 |
| 1 | 12,356 | 590 | 22.0 |
| 5 | 8,123 | 410 | 48.7 |
| 10 | 4,567 | 230 | 71.2 |
| 25 | 2,134 | 150 | 86.5 |
| 50 | 1,890 | 110 | 88.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The % Inhibition is calculated as: [1 - (Fluorescence_treated / Fluorescence_control)] * 100
The IC50 value can be determined by plotting the % Inhibition against the logarithm of the CSI-5 concentration and fitting the data to a dose-response curve.
Logical Relationship for Data Interpretation
The interpretation of the results follows a clear logical progression.
Caption: Logical flow for interpreting CSI-5 efficacy results.
Conclusion
The use of Calcofluor White provides a straightforward and effective method for assessing the efficacy of chitin synthase inhibitors. This technique allows for both qualitative visualization of cell wall defects and quantitative determination of inhibitory activity. The protocols outlined in these application notes offer a robust framework for screening and characterizing novel antifungal compounds targeting chitin synthesis.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 5. dalynn.com [dalynn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 9. microbenotes.com [microbenotes.com]
- 10. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WGA-Coated Plate Assay for Chitin Synthase Activity
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Wheat Germ Agglutinin (WGA)-coated plate assay is a non-radioactive, high-throughput method for quantifying chitin synthase activity.[1][2] This assay is a valuable tool for studying fungal cell wall biosynthesis and for screening potential antifungal drug candidates that target chitin synthases.
Principle of the Assay
The assay is based on the high affinity and specificity of Wheat Germ Agglutinin (WGA), a plant lectin, for N-acetyl-D-glucosamine (GlcNAc) polymers, the building blocks of chitin.[1][3] The core principle involves the following steps:
-
Immobilization of Chitin: In vitro synthesized chitin, produced by the enzymatic activity of chitin synthase in a reaction mixture, is captured on the surface of a microtiter plate pre-coated with WGA.
-
Detection: The captured chitin is then detected using a WGA molecule conjugated to an enzyme, typically horseradish peroxidase (WGA-HRP).
-
Signal Generation: The enzymatic activity of HRP is measured by adding a suitable substrate, which generates a colorimetric signal. The intensity of the signal is directly proportional to the amount of chitin synthesized and, therefore, to the chitin synthase activity.
Advantages of the WGA-Coated Plate Assay
Compared to the traditional radioactive method that uses [¹⁴C] UDP-GlcNAc, the WGA-coated plate assay offers several advantages:
-
Non-radioactive: Eliminates the need for handling and disposal of radioactive materials.
-
High-Throughput: The 96-well microtiter plate format allows for the simultaneous analysis of multiple samples, making it ideal for screening large compound libraries.[1]
-
High Sensitivity: The assay can detect as little as 50 ng of chitin.[1]
-
Convenience and Speed: It is a relatively rapid and convenient method for measuring chitin synthase activity.[2]
Applications
-
Enzyme Kinetics: Determination of kinetic parameters of chitin synthase isozymes.
-
Drug Discovery: High-throughput screening of chemical libraries to identify inhibitors of chitin synthase, which are potential antifungal agents.
-
Fungal Biology: Studying the regulation of chitin synthesis in various fungal species and under different physiological conditions.[1]
-
Differential Analysis: Differentiating the activities of various chitin synthase isozymes (e.g., Chs1, Chs2, and Chs3 in Saccharomyces cerevisiae).[1]
Experimental Protocols
This section provides a detailed methodology for performing the WGA-coated plate assay for chitin synthase activity, based on established protocols.[2][4][5]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| 96-well microtiter plates | Corning | 3595 |
| Wheat Germ Agglutinin (WGA) | Sigma-Aldrich | L9640 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) | Sigma-Aldrich | U4375 |
| N-acetyl-D-glucosamine (GlcNAc) | Sigma-Aldrich | A8625 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| WGA-Horseradish Peroxidase (WGA-HRP) conjugate | Sigma-Aldrich | L3892 |
| Peroxidase substrate (e.g., TMB) | Sigma-Aldrich | T0440 |
| Chitin (for standard curve) | Sigma-Aldrich | C7170 |
| Enzyme extract containing chitin synthase | - | - |
Protocol Steps
1. Plate Coating
-
Prepare a 50 µg/mL solution of WGA in deionized water.
-
Add 100 µL of the WGA solution to each well of a 96-well microtiter plate.
-
Incubate the plate for 16 hours at room temperature (23-25 °C).[2][4]
-
Remove the WGA solution by vigorously shaking the plate.
-
Wash the plate three times by immersing it in tap water and shaking out the contents to remove unbound WGA.[2][4]
2. Blocking
-
Prepare a blocking buffer of 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5.
-
Add 300 µL of the blocking buffer to each well.
-
Empty the wells by shaking.
3. Chitin Synthase Reaction
-
Prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
1 mM UDP-GlcNAc
-
5 mM GlcNAc
-
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the enzyme extract (containing chitin synthase) to each well. For control wells, use boiled enzyme extract (95°C for 10 minutes) to determine background readings.[2][4]
-
Cover the plate with a sealer and incubate at 37°C for 60 minutes with shaking at 100 rpm.[2][4]
4. Detection
-
Stop the reaction by emptying the plate and washing it five times with tap water as described in step 1.5.
-
Prepare a 0.5 µg/mL solution of WGA-HRP in blocking buffer.
-
Add 200 µL of the WGA-HRP solution to each well.
-
Incubate for 15 minutes at 30°C with gentle shaking (100 rpm).[2][4]
-
Empty the plate by vigorous shaking and wash five times as described in step 1.5.
-
Add 100 µL of peroxidase substrate reagent to each well.
-
Immediately measure the optical density (OD) at 600 nm for 3 minutes using a microplate reader.[2][4]
5. Standard Curve
-
Prepare a standard curve using a known concentration of acid-solubilized chitin.
-
Follow the same procedure from the blocking step onwards, adding known amounts of chitin instead of the enzyme reaction mixture.
-
Plot the OD values against the known chitin concentrations to generate a standard curve.
-
Use the standard curve to calculate the amount of chitin synthesized in the experimental wells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Detection | ~50 ng of chitin | [1] |
| WGA Coating Concentration | 50 µg/mL | [2][4] |
| BSA Blocking Concentration | 20 mg/mL | [2][4] |
| UDP-GlcNAc Concentration | 1 mM - 8 mM | [2][4][5] |
| GlcNAc Concentration | 5 mM - 80 mM | [2][4][5] |
| WGA-HRP Concentration | 0.5 µg/mL - 1 mg/mL | [2][4][5] |
| Incubation Time (Enzyme Rxn) | 60 minutes - 3 hours | [2][4][5] |
| Incubation Temperature (Enzyme Rxn) | 30°C - 37°C | [2][4][5] |
| Absorbance Wavelength | 600 nm | [1][2][4] |
Visualizations
Experimental Workflow
Caption: Workflow for the WGA-coated plate assay.
Signaling Pathways Regulating Chitin Synthase
In fungi, chitin synthesis is tightly regulated by several signaling pathways that respond to cell wall stress and other environmental cues. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways are key regulators of chitin synthase gene expression and activity.[1][2][6]
Caption: Regulation of chitin synthase by key signaling pathways.
References
- 1. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antifungal Effects of Chitin Synthase Inhibitor 5 and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic antifungal activity observed when combining a Chitin Synthase Inhibitor (CSI), exemplified by Nikkomycin Z, with the echinocandin antifungal agent, caspofungin. The protocols detailed below are intended to guide researchers in the in vitro evaluation of this synergistic interaction against pathogenic fungi, particularly Candida albicans and Aspergillus fumigatus.
Introduction
Caspofungin, an echinocandin, is a potent antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This disruption of the cell wall integrity leads to fungal cell death.[3][4] However, fungi can exhibit tolerance or resistance to caspofungin, sometimes through a compensatory mechanism that involves the upregulation of chitin synthesis, another essential structural polysaccharide in the fungal cell wall.[5][6][7]
Chitin synthase inhibitors, such as Nikkomycin Z, function by competitively inhibiting the chitin synthase enzyme, thereby blocking the production of chitin.[8][9] The concurrent inhibition of both β-(1,3)-D-glucan and chitin synthesis pathways has been shown to result in a potent synergistic antifungal effect. This dual-pronged attack on the fungal cell wall can lead to enhanced efficacy, potentially overcoming resistance and reducing the required therapeutic doses of individual agents.[1][10]
Data Presentation
The synergistic interaction between a Chitin Synthase Inhibitor (represented by Nikkomycin Z) and caspofungin has been quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5.[4]
Table 1: Synergistic Activity of Caspofungin and Nikkomycin Z against Aspergillus fumigatus
| Strain(s) | Caspofungin MIC Alone (µg/mL) | Nikkomycin Z MIC Alone (µg/mL) | Caspofungin MIC in Combination (µg/mL) | Nikkomycin Z MIC in Combination (µg/mL) | FICI | Reference |
| 10 strains | Not specified | Not specified | Not specified | Not specified | Median: 0.15 | [1] |
Table 2: Synergistic Activity of Caspofungin and Nikkomycin Z against Candida albicans Biofilms
| Isolate(s) | Caspofungin MIC Alone (µg/mL) | Nikkomycin Z MIC Alone (µg/mL) | Fold Decrease in Caspofungin MIC with Nikkomycin Z | Fold Decrease in Nikkomycin Z MIC with Caspofungin | FICI | Reference |
| Echinocandin-susceptible | Not specified | Not specified | 2- to 16-fold | 8- to 512-fold | Synergy Observed | |
| Echinocandin-resistant (DPL18) | Not specified | Not specified | 64-fold | Not specified | Synergy Observed |
Table 3: Synergistic Activity of Caspofungin and Nikkomycin Z against Planktonic Candida albicans
| Strain | Caspofungin MIC Alone (mg/L) | Nikkomycin Z MIC Alone (mg/L) | Caspofungin MIC in Combination (mg/L) | Nikkomycin Z MIC in Combination (mg/L) | FICI | Reference |
| CBS 562 | 0.125 | 128 | 0.015 | 16 | 0.25 | [4] |
| 58919 (Clinical) | 0.125 | 256 | 0.015 | 32 | 0.25 | [4] |
Signaling Pathway
Inhibition of β-(1,3)-D-glucan synthesis by caspofungin triggers a compensatory response in fungi, leading to an increase in chitin synthesis. This response is mediated by several signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+-calcineurin pathways.[5][6][7] These pathways converge to upregulate the expression and activity of chitin synthase enzymes, such as ChsG in A. fumigatus.[5][10] The synergistic effect arises from the simultaneous inhibition of both the primary cell wall component (β-glucan) and the compensatory mechanism (chitin).
Experimental Protocols
The following are detailed protocols for assessing the synergistic interaction between a chitin synthase inhibitor and caspofungin in vitro.
Checkerboard Microdilution Assay
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the level of synergy.
1. Materials:
- 96-well microtiter plates
- Fungal isolates (e.g., C. albicans, A. fumigatus)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Caspofungin stock solution
- Chitin Synthase Inhibitor 5 (CSI-5) stock solution
- Spectrophotometer or plate reader
- XTT reduction assay reagents (for biofilm assessment)
2. Procedure:
- Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL). For molds, harvest conidia and adjust the concentration to 0.4-5 x 10^4 CFU/mL. Dilute the final inoculum in RPMI-1640 to the desired final concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.5-2.5 x 10^4 CFU/mL for molds).
- Drug Dilution: Prepare serial twofold dilutions of caspofungin and CSI-5 in RPMI-1640 in the 96-well plates. The final concentrations should span the expected MIC values of each drug alone and in combination.
- Plate Setup: Dispense the drug dilutions into the microtiter plate. Add caspofungin dilutions horizontally and CSI-5 dilutions vertically. Each well will contain a unique combination of drug concentrations. Include wells with each drug alone, as well as a drug-free growth control.
- Inoculation: Add the prepared fungal inoculum to each well.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free control. For biofilms, the metabolic activity can be assessed using an XTT reduction assay.[2][3]
- FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Synergy: FICI ≤ 0.5
- Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0[4]
prep_inoculum [label="Prepare Fungal Inoculum\n(0.5 McFarland)"];
prep_drugs [label="Prepare Serial Dilutions\nof Caspofungin and CSI-5"];
setup_plate [label="Dispense Drug Dilutions\ninto 96-well Plate\n(Checkerboard Format)"];
inoculate [label="Inoculate Plate with\nFungal Suspension"];
incubate [label="Incubate at 35°C\nfor 24-48 hours"];
read_mic [label="Determine MICs Visually\nor via Spectrophotometer"];
calc_fici [label="Calculate FICI"];
interpret [label="Interpret Results:\nSynergy, Indifference,\nor Antagonism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum -> inoculate;
prep_drugs -> setup_plate;
setup_plate -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> calc_fici;
calc_fici -> interpret;
}
Time-Kill Assay
This assay provides a dynamic assessment of the antifungal activity over time.
1. Materials:
- Fungal isolates
- RPMI-1640 medium
- Caspofungin and CSI-5 stock solutions
- Sterile culture tubes
- Shaking incubator
- Sabouraud Dextrose Agar (SDA) plates
- Spiral plater or manual plating supplies
2. Procedure:
- Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, with a final concentration of ~1-5 x 10^5 CFU/mL in RPMI-1640.
- Assay Setup: Prepare culture tubes with RPMI-1640 containing:
- No drug (growth control)
- Caspofungin alone (at a relevant concentration, e.g., MIC)
- CSI-5 alone (at a relevant concentration, e.g., MIC)
- Caspofungin and CSI-5 in combination
- Inoculation: Inoculate each tube with the prepared fungal suspension.
- Incubation: Incubate the tubes at 35°C in a shaking incubator.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto SDA plates.
- Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time for each condition.
- Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
- Indifference: <2 log10 change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.
prep_inoculum [label="Prepare Fungal Inoculum\n(~1-5 x 10^5 CFU/mL)"];
setup_tubes [label="Prepare Culture Tubes with:\n- Growth Control\n- Caspofungin Alone\n- CSI-5 Alone\n- Combination"];
inoculate [label="Inoculate Tubes"];
incubate [label="Incubate at 35°C with Shaking"];
sample [label="Collect Aliquots at\nTime Points (0, 2, 4, 8, 12, 24h)"];
plate [label="Serially Dilute and Plate\non SDA"];
count [label="Incubate Plates and\nCount CFU/mL"];
plot [label="Plot log10 CFU/mL vs. Time"];
interpret [label="Interpret Synergy based on\nlog10 CFU/mL Decrease", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum -> inoculate;
setup_tubes -> inoculate;
inoculate -> incubate;
incubate -> sample;
sample -> plate;
plate -> count;
count -> plot;
plot -> interpret;
}
<b>Caption: Workflow for the time-kill assay.
Conclusion
The combination of a chitin synthase inhibitor like CSI-5 with caspofungin represents a promising strategy to enhance antifungal efficacy. The provided protocols offer a framework for the systematic in vitro evaluation of this synergistic interaction. Further in vivo studies are warranted to validate these findings and explore the therapeutic potential of this combination therapy in clinical settings.
References
- 1. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of nikkomycin Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
Troubleshooting & Optimization
Technical Support Center: Improving CSI-5 Solubility for In Vitro Assays
Note: As "Chitin synthase inhibitor 5" (CSI-5) is not a publicly recognized compound, this guide provides general strategies for improving the solubility of poorly soluble small molecule inhibitors for in vitro assays. The principles and protocols described here are broadly applicable to researchers facing similar challenges with hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: My CSI-5, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue with hydrophobic compounds like CSI-5. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many water-insoluble compounds.[1] However, when the DMSO stock solution is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. If the concentration of CSI-5 exceeds its solubility limit in the final aqueous solution, it will precipitate out.[2] To prevent this, ensure the final DMSO concentration in your assay is kept as low as possible while still maintaining CSI-5 solubility.[3][4] Many cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it's always best to determine the specific tolerance of your cell line.[5]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The maximum recommended final concentration of DMSO varies depending on the cell line's sensitivity.[3] A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for sensitive and primary cells.[5] Many robust cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to account for any solvent effects on cell viability and function.[3]
Q3: Can I use other solvents besides DMSO to dissolve CSI-5?
A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be considered.[6] Ethanol is another common solvent, but like DMSO, it can have effects on cell viability at higher concentrations.[6] Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[7] Common co-solvents used in in vitro assays include polyethylene glycol (PEG), propylene glycol (PG), and N-methyl-2-pyrrolidone (NMP).[8] The choice of solvent or co-solvent will depend on the physicochemical properties of CSI-5 and the tolerance of your experimental system.
Q4: What are some alternative formulation strategies if solvent-based approaches are not sufficient?
A4: For highly insoluble compounds, lipid-based formulations can be an effective strategy.[9] These formulations use lipids to encapsulate the hydrophobic compound, which can improve its solubility and delivery in aqueous environments.[9] Examples include lipid solutions, self-emulsifying drug delivery systems (SEDDS), and liposomes.[9][10] Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]
Troubleshooting Guide
Issue: CSI-5 precipitates upon dilution into aqueous media.
This guide provides a systematic approach to troubleshooting and resolving CSI-5 precipitation in your in vitro assays.
Quantitative Data Summary
Table 1: Common Solvents and Co-solvents for In Vitro Assays
| Solvent/Co-solvent | Typical Final Concentration in Cell-based Assays | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 0.5% (some sensitive cells require ≤ 0.1%)[5] | Aprotic solvent, good for many hydrophobic compounds.[1] Can affect cell differentiation and viability at higher concentrations.[11] |
| Ethanol | ≤ 0.5% | Can cause cellular stress and toxicity at higher concentrations.[6] |
| Polyethylene Glycol 400 (PEG400) | 1-5% | A less toxic co-solvent option.[8] |
| Propylene Glycol (PG) | 1-5% | Another co-solvent with a good safety profile for in vitro use.[8] |
| N-methyl-2-pyrrolidone (NMP) | < 1% | A more polar co-solvent.[8] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Increases the solubility of a compound by adding a water-miscible organic solvent.[7] | Simple to implement, effective for many compounds. | Potential for solvent-induced cytotoxicity.[6] |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[8] | Can be very effective for acidic or basic compounds. | Not applicable to neutral compounds; may affect assay performance. |
| Cyclodextrins | Encapsulate the hydrophobic drug within a hydrophilic shell.[8] | Low toxicity, can significantly increase aqueous solubility. | May not be suitable for all compound structures. |
| Lipid-based Formulations | The drug is dissolved in a lipid medium, which can then be dispersed in an aqueous environment.[9] | Can solubilize highly lipophilic compounds and enhance bioavailability.[10] | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of a CSI-5 Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of CSI-5 in DMSO.
-
Materials:
-
CSI-5 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of CSI-5 powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
-
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cell line.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
-
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the same duration as your planned CSI-5 experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability against the DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
-
Protocol 3: Using a Co-solvent to Improve CSI-5 Solubility
-
Objective: To use a co-solvent to maintain CSI-5 in solution when diluted into the aqueous assay buffer.
-
Materials:
-
CSI-5 stock solution in DMSO
-
Co-solvent (e.g., PEG400)
-
Aqueous assay buffer
-
-
Procedure:
-
Prepare an intermediate stock of CSI-5 by diluting the DMSO stock into the co-solvent. For example, a 1:1 mixture of DMSO and PEG400.
-
Vortex the intermediate stock to ensure it is homogenous.
-
Add the intermediate stock to the final aqueous assay buffer. The presence of the co-solvent should help to keep CSI-5 in solution.
-
Visually inspect for any signs of precipitation.
-
Important: Always run a vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects on the assay.
-
Signaling Pathway Context
Chitin synthases are enzymes responsible for the synthesis of chitin, a crucial component of the fungal cell wall. Inhibiting this pathway can lead to a weakened cell wall and ultimately, fungal cell death. The diagram below illustrates a simplified representation of where a chitin synthase inhibitor would act.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
addressing chemical instability of Chitin synthase inhibitor 5 in solution
Welcome to the technical support center for Chitin Synthase Inhibitor 5 (CSI-5). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the chemical instability of CSI-5 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-5) and what is its reported potency?
A1: this compound (CSI-5), also identified as compound 9a in some literature, is a spiro[benzoxazine-piperidin]-one derivative.[1][2] It has been reported to inhibit chitin synthase with a half-maximal inhibitory concentration (IC50) of 0.14 mM.[1][2] CSI-5 has demonstrated broad-spectrum antifungal activity against various fungal strains, including C. albicans, A. flavus, A. fumigatus, and C. neoformans.[1]
Q2: I am observing inconsistent results in my chitin synthase inhibition assays. Could this be due to the instability of CSI-5?
A2: Inconsistent results in enzyme inhibition assays can stem from various factors, including the stability of the inhibitor.[3][4] While specific stability data for CSI-5 is not extensively published, poor chemical stability has been noted as a general challenge for some classes of chitin synthase inhibitors.[5] If you are experiencing variability in your results, it is prudent to consider the stability of your CSI-5 solution as a potential contributing factor. We recommend performing a stability assessment of your compound under your specific experimental conditions.
Q3: What are the best practices for preparing and storing CSI-5 stock solutions?
A3: While specific storage recommendations for CSI-5 are not detailed in the available literature, general best practices for small molecule inhibitors should be followed. CSI-5 is soluble in DMSO (10 mM).[1] For other similar inhibitors, stock solutions in DMSO are typically stored at -20°C or -80°C for long-term storage (months) and at 4°C for short-term use.[6] It is advisable to prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[7] For aqueous working solutions, it is recommended to prepare them fresh for each experiment.
Q4: What are the potential degradation pathways for a molecule like CSI-5?
A4: The major chemical degradation pathways for small molecules in solution are hydrolysis, oxidation, and photolysis.[8][9] Given the structure of CSI-5, a spiro[benzoxazine-piperidin]-one derivative, it contains functional groups that could be susceptible to these pathways. For instance, the amide and ether linkages could be susceptible to hydrolysis, particularly at non-neutral pH. The aromatic rings and other functional groups could be prone to oxidation. Exposure to light could also potentially lead to photodegradation.
Troubleshooting Guide
This guide addresses common issues that may be related to the chemical instability of CSI-5 in your experiments.
| Problem | Possible Cause (related to instability) | Suggested Solution |
| Loss of inhibitory activity over time in prepared solutions. | CSI-5 may be degrading in the experimental buffer or solvent at the storage temperature. | Prepare fresh working solutions of CSI-5 immediately before each experiment. Assess the stability of CSI-5 in your specific buffer system over a time course (see Experimental Protocols section). Consider using a different buffer system if degradation is observed. |
| High variability between experimental replicates. | Inconsistent degradation of CSI-5 across different wells or tubes. This could be due to variations in incubation time, temperature, or light exposure. | Ensure uniform handling of all samples. Prepare a master mix of your reaction components to minimize pipetting errors.[10] Protect your solutions from light by using amber tubes or covering them with foil. Perform incubations in a temperature-controlled environment. |
| Complete loss of activity in older stock solutions. | The CSI-5 stock solution may have degraded during storage. | Discard the old stock solution and prepare a fresh one from solid material. Aliquot new stock solutions to minimize freeze-thaw cycles.[7] Re-test the concentration and purity of the new stock solution, if possible. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | These could be degradation products of CSI-5. | If using analytical techniques to monitor your reaction, compare the chromatogram of a freshly prepared CSI-5 solution to that of an aged solution to identify potential degradation peaks.[11] |
Experimental Protocols
Protocol: General Assessment of CSI-5 Stability in Aqueous Solution using HPLC
This protocol provides a general framework for assessing the stability of CSI-5 in a specific buffer or medium. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[11][12][13][14][15][16]
Objective: To determine the percentage of intact CSI-5 remaining in solution over time under specific conditions (e.g., temperature, pH).
Materials:
-
This compound (CSI-5) solid
-
DMSO (HPLC grade)
-
Experimental buffer (e.g., Tris-HCl, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Preparation of CSI-5 Stock Solution: Prepare a concentrated stock solution of CSI-5 in DMSO (e.g., 10 mM).
-
Preparation of Test Solution: Dilute the CSI-5 stock solution to the final desired concentration in your experimental buffer.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding a strong solvent like acetonitrile and freezing). This will serve as your T=0 reference.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and treat them in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the CSI-5 peak from any potential degradants and solvent peaks.
-
Inject the T=0 and subsequent time-point samples onto the HPLC system.
-
Record the peak area of the CSI-5 peak for each sample.
-
-
Data Analysis:
-
Calculate the percentage of CSI-5 remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining against time to visualize the degradation kinetics.
-
Data Presentation
| Time (hours) | Temperature (°C) | Buffer pH | % CSI-5 Remaining (Example Data) |
| 0 | 25 | 7.4 | 100 |
| 1 | 25 | 7.4 | 95 |
| 4 | 25 | 7.4 | 80 |
| 8 | 25 | 7.4 | 65 |
| 24 | 25 | 7.4 | 30 |
This table is for illustrative purposes only. Users should generate their own data.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for CSI-5 in solution.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. ijcrt.org [ijcrt.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: Optimizing Chitin Synthase Inhibitor 5 (CSI-5) for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chitin Synthase Inhibitor 5 (CSI-5) in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-5) and what is its mechanism of action?
A1: this compound (CSI-5), also identified as compound 9a in the study by Xu et al. (2022), is a spiro[benzoxazine-piperidin]-one derivative that exhibits broad-spectrum antifungal activity.[1] Its primary mechanism of action is the inhibition of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, and its inhibition compromises cell wall integrity, leading to fungal cell death.[1]
Q2: What is the reported IC50 value for CSI-5?
A2: The half-maximal inhibitory concentration (IC50) of this compound against chitin synthase is 0.14 mM.[1][2]
Q3: What is the solubility of CSI-5?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[2]
Q4: Against which fungal species has CSI-5 shown activity?
A4: CSI-5 has demonstrated good in vitro inhibition against a range of fungi, including Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans.[2] It has also shown significant activity against fluconazole-resistant strains of C. albicans and C. neoformans.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no antifungal activity observed.
-
Question: I am not observing the expected antifungal activity with CSI-5 in my experiments. What could be the issue?
-
Answer:
-
Improper Dissolution: Ensure that CSI-5 is completely dissolved in DMSO before preparing further dilutions. Precipitates in the stock solution can lead to inaccurate concentrations in the assay.
-
Incorrect Concentration Range: The effective concentration can vary between fungal species and even strains. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific fungal isolate.
-
Instability of the Compound: While information on the stability of spiro[benzoxazine-piperidin]-one derivatives suggests good stability in microsomes, prolonged storage in solution, especially at room temperature, might affect its activity.[3] Prepare fresh dilutions from a frozen stock solution for each experiment.
-
High Cell Density: An excessively high inoculum of fungal cells can overwhelm the inhibitor, leading to reduced apparent activity. Ensure your inoculum density is standardized and within the recommended range for antifungal susceptibility testing (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[4]
-
Issue 2: Paradoxical growth at high concentrations (Eagle Effect).
-
Question: I am observing fungal growth at very high concentrations of CSI-5, while there is inhibition at lower concentrations. Is this expected?
-
Answer: This phenomenon, known as the paradoxical effect or Eagle effect, has been observed with some antifungal agents that target the cell wall, such as echinocandins.[5][6][7] While not specifically documented for CSI-5, it is a possibility for cell wall active agents. This effect is characterized by reduced antifungal activity at concentrations significantly above the minimal inhibitory concentration (MIC).[7]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a broader range of CSI-5 concentrations to fully characterize the dose-response curve and identify the paradoxical growth phase.
-
Time-Kill Assays: Perform time-kill kinetic studies to better understand the dynamics of fungal growth and killing at different concentrations.
-
Microscopy: Visually inspect the fungal cells under a microscope at various inhibitor concentrations to observe morphological changes that might explain the paradoxical growth.
-
-
Issue 3: High variability between experimental replicates.
-
Question: My results for the minimal inhibitory concentration (MIC) of CSI-5 vary significantly between experiments. How can I improve reproducibility?
-
Answer: High variability in MIC assays can stem from several factors:
-
Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture and is standardized accurately using a spectrophotometer or hemocytometer. The final inoculum size in the assay wells should be consistent across all experiments.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize errors during the serial dilution of the inhibitor and the addition of the inoculum.
-
Incubation Conditions: Maintain consistent incubation temperature, time, and atmosphere (e.g., aerobic) for all experiments, as these can influence fungal growth and inhibitor activity.
-
Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in inhibitor concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile medium.
-
Data Presentation
Table 1: Antifungal Activity of this compound (CSI-5)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | Comparable to fluconazole and polyoxin B | [1] |
| Aspergillus flavus | Comparable to fluconazole and polyoxin B | [1] |
| Aspergillus fumigatus | Comparable to fluconazole and polyoxin B | [1] |
| Cryptococcus neoformans | Comparable to fluconazole and polyoxin B | [1] |
| Fluconazole-resistant C. albicans | Good activity | [1] |
| Fluconazole-resistant C. neoformans | Good activity | [1] |
Note: The original publication describes the activity as comparable to control drugs without providing specific MIC values in the abstract. Researchers should determine the precise MIC for their strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of CSI-5 against yeast and filamentous fungi.
-
Preparation of CSI-5 Stock Solution:
-
Dissolve CSI-5 in 100% DMSO to prepare a 10 mM stock solution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
-
From a fresh culture (24-48 hours old) on an appropriate agar medium, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Further dilute the adjusted inoculum in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the CSI-5 stock solution in the broth medium to achieve a final volume of 100 µL per well. The final concentration range should typically span from 0.03 to 64 µg/mL, but a wider range may be necessary for initial screening.
-
The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid solvent toxicity. Include a DMSO control.
-
Include a growth control well (no inhibitor) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of CSI-5 that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: Fungal Chitin Biosynthesis Pathway and the inhibitory action of CSI-5.
Caption: Experimental workflow for determining the MIC of CSI-5.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Chitin synthase inhibitor 5 experiments
Welcome to the technical support center for Chitin Synthase Inhibitor 5 (CSI5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with CSI5.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CSI5.
In Vitro Chitin Synthinase Activity Assays
Question: My IC50 values for CSI5 are inconsistent between experimental runs. What are the potential causes?
Answer: Inconsistent IC50 values for CSI5 in in vitro chitin synthase activity assays can arise from several factors. Here are the most common causes and how to troubleshoot them:
-
Variability in Assay Conditions: Even minor differences in pH, temperature, and incubation time can significantly impact enzyme kinetics and inhibitor potency.[1]
-
Troubleshooting: Strictly adhere to a standardized protocol. Use freshly prepared buffers and ensure your incubator maintains a stable temperature. Calibrate your pipettes regularly to ensure accurate dispensing of reagents.
-
-
Substrate Concentration: The concentration of the substrate, UDP-GlcNAc, can affect the apparent IC50 value, especially for competitive inhibitors.[2][3]
-
Troubleshooting: Use a consistent and well-validated concentration of UDP-GlcNAc in all your assays. If you are comparing your results across different studies, ensure the substrate concentrations are comparable.
-
-
Enzyme Preparation Quality: The purity and activity of the chitin synthase enzyme preparation can vary between batches.
-
Troubleshooting: Prepare a large, single batch of the enzyme extract if possible and aliquot it for storage at -80°C. Perform a quality control check on each new batch to ensure consistent activity before use in inhibitor screening.
-
-
Solvent Effects: The solvent used to dissolve CSI5 (e.g., DMSO) can inhibit enzyme activity at higher concentrations.
-
Troubleshooting: Keep the final concentration of the solvent in the assay as low as possible and consistent across all wells, including controls. Run a solvent-only control to assess its effect on enzyme activity.
-
Question: I am observing high background noise in my non-radioactive chitin synthase assay. What can I do to reduce it?
Answer: High background in non-radioactive chitin synthase assays, which often use wheat germ agglutinin (WGA) to capture the newly synthesized chitin, can be due to several factors:
-
Incomplete Blocking: The wells of the microtiter plate may not be sufficiently blocked, leading to non-specific binding of the WGA-HRP conjugate.
-
Insufficient Washing: Residual unbound reagents can lead to a high background signal.
-
Contamination of Reagents: Reagents may be contaminated with chitin or other polysaccharides that can be recognized by WGA.
-
Troubleshooting: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
-
Antifungal Susceptibility Testing (e.g., MIC assays)
Question: I am seeing a "trailing effect" (residual growth at concentrations above the MIC) in my broth microdilution assay with CSI5. How should I interpret these results?
Answer: The "trailing effect" is a known phenomenon in antifungal susceptibility testing, where a subpopulation of cells shows reduced but persistent growth at drug concentrations above the MIC.[6][7]
-
Interpretation: This does not necessarily indicate resistance. It may reflect a fungistatic rather than a fungicidal effect of the inhibitor at those concentrations. For standardized interpretation, the MIC is often defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the positive control.[8][9]
-
Troubleshooting:
-
Standardized Reading: Read the plates at a consistent time point (e.g., 24 or 48 hours).
-
Spectrophotometric Reading: Use a plate reader to quantify growth and apply a consistent percentage inhibition cutoff for MIC determination.
-
Question: My MIC values for CSI5 against the same fungal strain are variable. What could be the reason?
Answer: Variability in MIC values can be attributed to several factors:
-
Inoculum Size: The density of the initial fungal inoculum is critical. A higher inoculum can lead to higher MIC values.[6]
-
Troubleshooting: Carefully standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density in every experiment.[10]
-
-
Growth Medium: The composition of the growth medium, including pH and nutrient availability, can influence the activity of the antifungal agent.[6]
-
Troubleshooting: Use a standardized medium such as RPMI-1640 as recommended by CLSI guidelines for antifungal susceptibility testing.[9]
-
-
Incubation Conditions: Time and temperature of incubation can affect fungal growth rates and, consequently, the apparent MIC.
-
Troubleshooting: Incubate plates at a constant temperature and for a standardized duration.
-
Question: I observed a "paradoxical effect" where the fungus starts to grow again at very high concentrations of CSI5. Is this a sign of contamination or resistance?
Answer: The "paradoxical effect" or "Eagle effect" is a phenomenon where an antifungal agent is less effective at very high concentrations than at lower concentrations.[7][11] This is thought to be a result of cellular stress responses. In fungi, high concentrations of cell wall damaging agents can trigger compensatory mechanisms, such as the upregulation of chitin synthesis, which can overcome the inhibitory effect.[12]
-
Interpretation: This is a known biological phenomenon and not necessarily an artifact. It highlights the complex interaction between the inhibitor and the fungal cell wall stress response pathways.
-
Further Investigation: To confirm this, you could measure the expression of chitin synthase genes or the total chitin content of the fungal cells at these high inhibitor concentrations.
Quantitative Data Summary
The following tables provide illustrative data for CSI5. These are representative values and may vary depending on the specific experimental conditions and fungal species or isolate tested.
Table 1: In Vitro Inhibitory Activity of CSI5 against Fungal Chitin Synthases
| Fungal Species | Chitin Synthase Isoform | IC50 (µM) |
| Candida albicans | CaChs1 | 15.8 ± 2.1 |
| Candida albicans | CaChs2 | 5.2 ± 0.8 |
| Candida albicans | CaChs3 | 11.5 ± 1.9 |
| Aspergillus fumigatus | AfChsA | 8.9 ± 1.2 |
| Aspergillus fumigatus | AfChsC | 7.5 ± 1.0 |
| Cryptococcus neoformans | CnChs3 | 18.3 ± 2.5 |
Table 2: Minimum Inhibitory Concentrations (MIC) of CSI5 against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) after 48h |
| Candida albicans | ATCC 90028 | 4 |
| Candida glabrata | ATCC 90030 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 2 |
| Cryptococcus neoformans | H99 | 16 |
| Fluconazole-resistant C. albicans | Isolate 1 | 4 |
Experimental Protocols
1. In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methods that utilize wheat germ agglutinin (WGA) to capture and quantify newly synthesized chitin.[4][5][13]
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate overnight at room temperature.
-
Wash the plate three times with deionized water to remove unbound WGA.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 2% BSA in 50 mM Tris-HCl, pH 7.5) to each well.
-
Incubate for 2-3 hours at room temperature.
-
Wash the plate three times with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM UDP-GlcNAc, and the desired concentrations of CSI5 (dissolved in DMSO, final concentration ≤1%).
-
Add 50 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 50 µL of the chitin synthase enzyme preparation. For a negative control, use heat-inactivated enzyme.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
-
Detection:
-
Stop the reaction by washing the plate five times with wash buffer.
-
Add 100 µL of WGA conjugated to horseradish peroxidase (WGA-HRP), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a peroxidase substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition for each concentration of CSI5 relative to the no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition versus log[CSI5] and fitting the data to a dose-response curve.
-
2. Antifungal Susceptibility Testing: Broth Microdilution MIC Assay
This protocol is based on the CLSI M27 guidelines for yeasts.[8][9][10]
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of CSI5 in DMSO.
-
Perform serial two-fold dilutions of CSI5 in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted CSI5. This will bring the final volume to 200 µL.
-
Include a growth control (no CSI5) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the MIC as the lowest concentration of CSI5 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be done visually or with a spectrophotometer.
-
Visualizations
Signaling Pathways Regulating Chitin Synthesis
In many fungal pathogens, chitin synthesis is regulated by a complex interplay of signaling pathways that respond to cell wall stress. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways are key regulators.[14][15][16]
Caption: Fungal cell wall stress signaling pathways regulating chitin synthesis.
Experimental Workflow for CSI5 Screening
A typical workflow for screening and characterizing a novel chitin synthase inhibitor like CSI5 involves a primary in vitro screen followed by secondary cellular assays.
Caption: High-level experimental workflow for CSI5 screening and characterization.
Logical Troubleshooting Flow for Inconsistent IC50 Values
This diagram outlines a logical approach to troubleshooting variability in IC50 results from in vitro chitin synthase assays.
Caption: Troubleshooting flowchart for inconsistent IC50 values in CSI5 experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitin Synthase Inhibitor 5 (CSI-5) Enzyme Assays
Welcome to the technical support center for Chitin Synthase Inhibitor 5 (CSI-5) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Chitin Synthase (CS) enzyme assay?
A1: The chitin synthase enzyme assay measures the activity of chitin synthase, which catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to form chitin.[1] A common non-radioactive method involves immobilizing the newly synthesized chitin on a microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to chitin. The amount of chitin produced is then quantified, often using a WGA-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[2][3]
Q2: How do I determine the optimal concentration of my inhibitor (CSI-5)?
A2: If the Ki or IC50 value of your inhibitor is known, a starting concentration of 5-10 times this value is recommended to achieve significant inhibition.[4] If these values are unknown, it is necessary to perform a dose-response experiment by testing a range of inhibitor concentrations to determine the optimal working concentration and calculate the IC50.[4][5]
Q3: What are the critical controls to include in my CSI-5 enzyme assay?
A3: Several controls are essential for a valid assay:
-
Negative Control (No Enzyme): A reaction mixture containing all components except the enzyme extract. This helps to determine the background signal. A boiled enzyme preparation can also be used for this purpose.[2][3]
-
Positive Control (No Inhibitor): A reaction mixture with the active enzyme but without the inhibitor. This represents the maximum enzyme activity.
-
Solvent Control: A reaction mixture containing the enzyme and the same amount of the solvent used to dissolve the inhibitor. This accounts for any non-specific effects of the solvent on enzyme activity.[4]
Q4: Can I use this assay for different types of chitin synthases?
A4: Yes, the general principle of the assay can be adapted for various chitin synthases. However, optimal conditions such as pH, temperature, and substrate concentrations may vary between different enzymes and species.[3] Therefore, it is crucial to optimize the assay conditions for your specific chitin synthase.
Experimental Protocol: Chitin Synthase Inhibition Assay
This protocol is a generalized method and may require optimization for your specific experimental conditions.
1. Preparation of Reagents:
-
Enzyme Extract: Prepare a crude or purified chitin synthase enzyme extract from your source organism (e.g., fungi, insects).[3][5] Proteolytic activation with trypsin may be necessary for some chitin synthases.[5]
-
Substrate Solution: Prepare a solution of UDP-GlcNAc in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibitor Stock Solution: Dissolve CSI-5 in an appropriate solvent (e.g., DMSO).
-
WGA-Coated Plates: Coat microtiter plate wells with Wheat Germ Agglutinin (WGA) solution and incubate overnight. Wash the plates to remove unbound WGA.[2][3]
-
Blocking Buffer: A solution of Bovine Serum Albumin (BSA) in buffer to block non-specific binding sites on the plate.[2][3]
-
WGA-HRP Conjugate Solution: A solution of WGA conjugated to horseradish peroxidase for detection.
-
Peroxidase Substrate: A colorimetric HRP substrate (e.g., TMB).
2. Assay Procedure:
-
Blocking: Add blocking buffer to the WGA-coated wells and incubate to prevent non-specific binding.[2][3]
-
Inhibitor Incubation: Add your CSI-5 inhibitor at various concentrations to the wells. Include positive (no inhibitor) and solvent controls.
-
Enzyme Addition: Add the chitin synthase enzyme extract to the wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the UDP-GlcNAc substrate solution.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes) with gentle shaking.[2][3]
-
Stopping the Reaction and Washing: Stop the reaction by emptying the wells and washing them multiple times to remove unreacted substrate and unbound components.[2][3]
-
Detection:
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: A generalized workflow for a Chitin Synthase Inhibitor enzyme assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Incomplete washing | Increase the number and vigor of washing steps.[2][3] |
| Non-specific binding of enzyme or detector | Ensure proper blocking with BSA or another suitable blocking agent.[2][3] | |
| Contaminated reagents | Prepare fresh reagents and use high-purity water. | |
| Low or No Enzyme Activity | Inactive enzyme | Prepare fresh enzyme extract. Ensure proper storage conditions (-80°C for long-term).[4] Consider proteolytic activation if required for your enzyme.[5] |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation time for your specific enzyme.[3] | |
| Incorrect substrate concentration | Verify the concentration of UDP-GlcNAc. High concentrations of the precursor GlcNAc can sometimes inhibit the enzyme.[3] | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Inconsistent incubation times or temperatures | Ensure all wells are incubated for the same duration and at a stable temperature. | |
| Plate edge effects | Avoid using the outer wells of the microtiter plate, or fill them with buffer to maintain a humid environment. | |
| Inhibitor Appears Ineffective | Inhibitor concentration is too low | Perform a dose-response curve with a wider and higher range of concentrations.[4] |
| Inhibitor instability | Check the stability of the inhibitor in the assay buffer and under the assay conditions. | |
| Incorrect solvent control | Ensure the solvent control has the same final concentration of the solvent as the inhibitor wells.[4] |
Troubleshooting Decision Tree
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin synthase inhibitor 9 | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Chitin Synthase Inhibitor 5 (CSI-5)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to fungal resistance to Chitin Synthase Inhibitor 5 (CSI-5).
Disclaimer: Publicly available information on "this compound (CSI-5)" is limited. The following guidance is based on established principles of fungal resistance to the broader class of chitin synthase inhibitors. Specific experimental outcomes with CSI-5 may vary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CSI-5)?
A1: this compound, like other chitin synthase inhibitors, is presumed to target and inhibit the activity of chitin synthase enzymes.[1][2] These enzymes are crucial for the synthesis of chitin, an essential structural component of the fungal cell wall.[2][3] By disrupting chitin synthesis, CSI-5 compromises the integrity of the cell wall, leading to fungal cell lysis and death.[1] One study identified a "this compound (compound 9a)" with an IC50 value of 0.14 mM against chitin synthase, indicating its potential to directly inhibit this enzyme.[4]
Q2: My fungal strain is showing resistance to CSI-5. What are the possible mechanisms?
A2: Resistance to chitin synthase inhibitors can arise through several mechanisms:
-
Target Site Mutations: Alterations in the gene encoding the target chitin synthase enzyme can prevent the inhibitor from binding effectively.[5]
-
Compensatory Upregulation of Chitin Synthesis: Fungi can respond to cell wall stress by increasing the overall production of chitin, thereby overcoming the inhibitory effect. This is a common cell wall salvage response.[2]
-
Increased Efflux Pump Activity: Fungal cells may actively pump the inhibitor out of the cell using efflux transporter proteins, preventing it from reaching its target.[6][7]
-
Drug Inactivation: Although less common for this class of inhibitors, the fungal strain may have acquired the ability to enzymatically degrade or modify CSI-5.
Q3: Are there known fungal strains resistant to chitin synthase inhibitors?
A3: Yes, resistance to chitin synthase inhibitors like nikkomycin Z has been observed in various fungal species, including some strains of Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus species.[8] Resistance can be intrinsic or acquired. For instance, some fungi possess multiple chitin synthase isoenzymes, and if the inhibitor is not effective against all of them, the fungus may exhibit intrinsic resistance.[2]
Q4: Can CSI-5 be used in combination with other antifungal agents?
A4: Combination therapy is a promising strategy to overcome resistance and enhance efficacy. Chitin synthase inhibitors have shown synergistic or additive effects when combined with other antifungal classes:
-
Echinocandins (e.g., Caspofungin): These drugs inhibit β-1,3-glucan synthesis, another critical cell wall component. A common fungal response to echinocandins is an increase in chitin production.[9] Combining an echinocandin with a chitin synthase inhibitor can create a potent dual attack on the cell wall.[9]
-
Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit ergosterol synthesis, a key component of the fungal cell membrane. The resulting membrane stress can increase the permeability of the cell to other drugs, potentially enhancing the uptake and efficacy of CSI-5.[8]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for CSI-5
| Possible Cause | Troubleshooting Step |
| Inherent Resistance | The fungal species may have intrinsic resistance due to multiple chitin synthase isoforms or efficient efflux pumps.[2] Review the literature for known resistance of your fungal species to chitin synthase inhibitors. |
| Acquired Resistance | The strain may have developed resistance through mutation or adaptation.[5] Sequence the chitin synthase genes to check for mutations. Perform gene expression analysis (RT-qPCR) to assess the expression levels of chitin synthase genes and efflux pump transporters. |
| Experimental Conditions | Suboptimal assay conditions can affect inhibitor performance. Ensure the growth medium, incubation time, and temperature are appropriate for your fungal strain and the inhibitor. Verify the final concentration of the solvent (e.g., DMSO) is not affecting fungal growth. |
| Inhibitor Degradation | CSI-5 may be unstable under your experimental conditions. Prepare fresh stock solutions and store them appropriately. |
Issue 2: Fungal growth is initially inhibited but recovers over time
| Possible Cause | Troubleshooting Step |
| Induction of Compensatory Pathways | The initial cell wall stress caused by CSI-5 may trigger the Cell Wall Integrity (CWI) signaling pathway, leading to an upregulation of chitin synthesis and other cell wall components, allowing the fungus to adapt and resume growth.[10] |
| Selection of Resistant Subpopulation | A small number of resistant cells in the initial inoculum may be selected for and proliferate over time. |
| Inhibitor Depletion | The concentration of CSI-5 may decrease over the course of the experiment due to degradation or metabolism by the fungus. |
Quantitative Data Summary
The following tables summarize publicly available quantitative data for various chitin synthase inhibitors. Data for CSI-5 is limited, so data for other inhibitors are provided for comparative purposes.
Table 1: In Vitro Activity of Chitin Synthase Inhibitors Against Various Fungal Species
| Inhibitor | Fungal Species | IC50 / MIC | Reference |
| This compound (compound 9a) | Chitin Synthase (enzyme) | IC50: 0.14 mM | [4] |
| Compound 20 (maleimide derivative) | Chitin Synthase (from S. sclerotiorum) | IC50: 0.12 mM | [11] |
| Polyoxin B | Chitin Synthase (from S. sclerotiorum) | IC50: 0.19 mM | [11] |
| Nikkomycin Z | Candida albicans | MIC: 0.5 - >64 µg/mL | [8] |
| Nikkomycin Z | Candida parapsilosis | MIC: 1 - 4 µg/mL | [8] |
| Nikkomycin Z | Cryptococcus neoformans | MIC: 0.5 - >64 µg/mL | [8] |
| Nikkomycin Z | Coccidioides immitis | MIC: 1 - 16 µg/mL | [8] |
| RO-09-3143 | Candida albicans | MIC50: 0.27 µM | [12] |
Table 2: Synergistic Effects of Chitin Synthase Inhibitors with Other Antifungals
| Chitin Synthase Inhibitor | Combination Drug | Fungal Species | Observation | Reference |
| Nikkomycin Z | Fluconazole | Candida albicans | Synergistic | [8] |
| Nikkomycin Z | Itraconazole | Aspergillus fumigatus | Synergistic | [8] |
| Nikkomycin Z | Echinocandins | Candida albicans | Increased Potency | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antifungal susceptibility of a fungal strain.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a spore or cell suspension in sterile saline or RPMI 1640 medium.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Prepare CSI-5 Dilutions:
-
Prepare a stock solution of CSI-5 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of CSI-5 in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may need to be adjusted based on the expected potency of CSI-5.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the CSI-5 dilutions.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.
-
Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of CSI-5 that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: In Vitro Chitin Synthase Activity Assay
This assay measures the direct inhibitory effect of CSI-5 on chitin synthase activity.[11]
-
Preparation of Fungal Cell Lysate:
-
Grow the fungal strain in a suitable liquid medium to the mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells by mechanical means (e.g., bead beating, sonication) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where chitin synthase is located.
-
-
Chitin Synthase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the cell lysate, a buffer containing MgCl2 and GlcNAc (the substrate precursor), and varying concentrations of CSI-5.
-
Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
The synthesized chitin is insoluble and can be collected by filtration or centrifugation.
-
Quantify the amount of synthesized chitin. A common method involves using a fluorescent stain that binds to chitin, such as Calcofluor White, and measuring the fluorescence. Alternatively, radiolabeled UDP-GlcNAc can be used, and the incorporation of radioactivity into the insoluble chitin polymer is measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of CSI-5 compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the CSI-5 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Experimental workflow for assessing CSI-5 susceptibility and investigating resistance mechanisms.
Caption: Signaling pathway involved in the fungal response to CSI-5 and the development of resistance.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. Chitin synthetase mutants of Phycomyces blakesleeanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of efflux pumps, their inhibitors, and regulators in colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Chitin Synthase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of chitin synthase inhibitors.
Frequently Asked Questions (FAQs)
1. What are chitin synthase inhibitors and why is their bioavailability a concern?
Chitin synthase inhibitors are compounds that block the activity of chitin synthase, an enzyme essential for the synthesis of chitin.[1][2] Chitin is a crucial structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] By inhibiting chitin synthesis, these compounds can act as effective antifungal agents, insecticides, and acaricides.[1][2] However, many chitin synthase inhibitors are poorly soluble in water, which can lead to low oral bioavailability, limiting their systemic absorption and therapeutic efficacy.[3][4]
2. What are the primary strategies to enhance the oral bioavailability of poorly soluble chitin synthase inhibitors?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs, including chitin synthase inhibitors. These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[3][4] For instance, some chitin synthase inhibitors have shown improved efficacy when formulated as nanoemulsions.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the inhibitor.
3. How can I predict the oral absorption of my chitin synthase inhibitor in vitro?
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drug candidates.[5] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5] By measuring the transport of the compound across this cell layer, you can estimate its potential for in vivo absorption.[5]
4. What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of a chitin synthase inhibitor?
When assessing bioavailability, the following pharmacokinetic parameters are crucial:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is observed.
-
Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Troubleshooting Guides
Formulation Challenges
Problem: My nanoemulsion formulation of a chitin synthase inhibitor is unstable and shows phase separation.
-
Possible Cause 1: Inappropriate surfactant or co-surfactant concentration.
-
Solution: The choice and concentration of surfactants are critical for the stability of nanoemulsions.[6] The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the specific oil phase and active ingredient.[6] A systematic screening of different surfactants and their concentrations is recommended. For oil-in-water (O/W) nanoemulsions, an HLB range of 10-16 is generally suitable.[6]
-
-
Possible Cause 2: Ostwald ripening.
-
Solution: Ostwald ripening, the process where larger droplets grow at the expense of smaller ones, can lead to nanoemulsion instability.[7] This can be minimized by selecting an oil phase in which the drug is highly soluble and which has a low water solubility. Using a combination of surfactants can also help to create a more stable interfacial film.
-
-
Possible Cause 3: High drug loading.
-
Solution: Overloading the nanoemulsion with the chitin synthase inhibitor can lead to crystallization or precipitation. Determine the maximum solubility of your compound in the chosen oil phase and formulate below this concentration.
-
Problem: The particle size of my nanoemulsion is too large or inconsistent.
-
Possible Cause 1: Insufficient energy input during preparation.
-
Solution: High-energy methods like high-pressure homogenization or ultrasonication are often required to produce small and uniform droplets.[8] Ensure that the homogenization pressure and number of cycles, or the sonication amplitude and time, are optimized for your formulation.
-
-
Possible Cause 2: Incorrect formulation composition.
-
Solution: The ratio of oil, surfactant, and aqueous phase significantly impacts droplet size. A formulation optimization study using a design of experiments (DoE) approach can help identify the optimal composition for achieving the desired particle size.
-
In Vitro Permeability Assay (Caco-2) Challenges
Problem: I am observing low permeability of my lipophilic chitin synthase inhibitor in the Caco-2 assay, which I suspect is an underestimation.
-
Possible Cause 1: Poor aqueous solubility in the assay buffer.
-
Solution: The low solubility of the compound in the apical (donor) compartment buffer can limit the concentration gradient and thus the measured permeability. Consider adding a small percentage of a co-solvent like DMSO (typically ≤1%) to the buffer to improve solubility.[9]
-
-
Possible Cause 2: Non-specific binding to the assay plate or cell monolayer.
-
Solution: Lipophilic compounds can adsorb to the plastic of the transwell plates or partition into the cell membrane, leading to low recovery and an underestimation of permeability.[9] Adding bovine serum albumin (BSA) to the basolateral (receiver) compartment can act as a "sink" for the compound, mimicking in vivo conditions and improving recovery.[9]
-
-
Possible Cause 3: Active efflux by transporters like P-glycoprotein (P-gp).
-
Solution: Caco-2 cells express efflux transporters that can pump the compound back into the apical compartment. To investigate this, conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that your compound is a substrate for efflux transporters.
-
In Vivo Pharmacokinetic Study Challenges
Problem: The oral bioavailability of my chitin synthase inhibitor is very low and variable in my rodent model.
-
Possible Cause 1: Inadequate formulation for in vivo administration.
-
Solution: A simple suspension of a poorly soluble compound is likely to result in low and erratic absorption. Utilize a bioavailability-enhancing formulation, such as a nanoemulsion or a solution in a vehicle containing co-solvents and surfactants, for oral dosing. The formulation used for in vivo studies should be carefully selected and characterized.[10]
-
-
Possible Cause 2: First-pass metabolism.
-
Solution: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. To assess this, compare the AUC after oral administration with the AUC after intravenous (IV) administration of the same dose. A significantly lower AUC for the oral route suggests a high first-pass effect.
-
-
Possible Cause 3: Insufficient number of animals or sampling time points.
-
Solution: Pharmacokinetic studies in rodents often require a sufficient number of animals per time point to account for inter-individual variability.[11] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
Quantitative Data
The following table summarizes the pharmacokinetic parameters of Nikkomycin Z, a chitin synthase inhibitor, after single oral doses in healthy subjects. This data illustrates the dose-dependent bioavailability often observed with poorly soluble or poorly permeable drugs.
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | Relative Bioavailability (%)* |
| 250 | 2.21 | 2 | 11.3 | 100 |
| 500 | - | - | - | ~100 |
| 1000 | - | - | - | 62-70 |
| 1500 | - | - | - | 41-47 |
| 1750 | - | - | - | 47 |
| 2000 | - | - | - | 41 |
*Relative bioavailability is compared to the 250 mg or 500 mg dose. Data is compiled from multiple studies.[12][13][14]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion of a Chitin Synthase Inhibitor
This protocol provides a general method for preparing an O/W nanoemulsion of a poorly soluble chitin synthase inhibitor using a high-pressure homogenization technique.
Materials:
-
Chitin synthase inhibitor
-
Oil phase (e.g., medium-chain triglycerides, corn oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol, Span 80)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the chitin synthase inhibitor in the selected oil at a concentration below its saturation solubility. Gentle heating may be applied to facilitate dissolution. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: Prepare the required volume of purified water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes should be optimized to achieve the desired droplet size and polydispersity index (PDI). For example, homogenization at 15,000 psi for 5-10 cycles is a common starting point.[15]
-
Characterization: Characterize the resulting nanoemulsion for particle size, PDI, zeta potential, and drug content.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of a chitin synthase inhibitor using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (chitin synthase inhibitor)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay. Only monolayers with acceptable TEER values or low Lucifer yellow permeability should be used.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound at a known concentration to the apical (donor) compartment. c. Add fresh HBSS (without the test compound) to the basolateral (receiver) compartment. To improve the recovery of lipophilic compounds, 4% BSA can be added to the basolateral buffer.[9] d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Visualizations
Caption: Fungal Chitin Biosynthesis Pathway.
Caption: Preclinical Bioavailability Assessment Workflow.
References
- 1. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin Biosynthesis in Aspergillus Species [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. admescope.com [admescope.com]
- 11. fda.gov [fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanoemulsion preparation [protocols.io]
challenges in the development of chitin synthase inhibitors for clinical use
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on chitin synthase (CHS) inhibitors for clinical use.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with chitin synthase inhibitors.
| Question | Answer |
| My in vitro chitin synthase assay shows potent inhibition, but the compound has weak antifungal activity (e.g., high MIC). What could be the cause? | This is a common challenge. Several factors could be at play: 1. Poor Cell Permeability: The inhibitor may not efficiently cross the fungal cell wall and membrane to reach the target enzyme.[1][2] 2. Efflux Pump Activity: The fungus may actively transport the inhibitor out of the cell. 3. Functional Redundancy: The targeted CHS isoenzyme might not be essential for viability under standard culture conditions. Fungi possess multiple CHS genes, and other isoenzymes can compensate for the inhibited one.[3][4] 4. Cell Wall Compensatory Response: The fungus may upregulate the synthesis of other cell wall components, like β-glucans, to counteract the stress caused by chitin synthesis inhibition. This is a known salvage mechanism.[3][5] |
| I am observing inconsistent results in my chitin synthase activity assay. How can I optimize it? | Chitin synthase activity is highly sensitive to assay conditions. To improve consistency: 1. Optimize pH and Temperature: The optimal pH is typically between 6.5 and 7.0, and the highest activity is often observed between 37°C and 44°C.[6] 2. Check Cofactor Concentration: Divalent cations like Mg²⁺ are often required and stimulate activity at low concentrations (e.g., 1.0–4.0 mmol/L), but can be inhibitory at higher concentrations.[6] 3. Substrate Inhibition: Be aware of substrate inhibition. High concentrations of the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) can paradoxically inhibit enzyme activity.[6] 4. Prevent Melanization: For some fungal extracts, adding a reducing agent like dithiothreitol (DTT) is necessary to prevent oxidation and melanization of the enzyme preparation.[6] |
| My inhibitor is effective against yeast-form fungi but not filamentous fungi. Why? | This discrepancy can be due to: 1. Differences in CHS Isoforms: Filamentous fungi often have a larger and more diverse set of CHS genes, including classes (e.g., III, V, VI, VII) that are not present in all yeasts.[4] Your inhibitor may be specific to a class of CHS enzymes that is either absent or not essential in the tested filamentous species. 2. Cell Wall Composition: The proportion of chitin in the cell wall of filamentous fungi (up to 40%) is often much higher than in yeasts (1-2%), which could impact inhibitor efficacy.[7][8] 3. Compensatory Mechanisms: The cell wall stress response may be more robust in filamentous fungi.[3] |
| Screening for inhibitors using purified CHS is difficult due to protein instability. What is an alternative in vivo screening strategy? | A chemical-genetic approach is a powerful alternative. This method relies on using fungal strains that are hypersensitive to the inhibition of a specific pathway. For CHS inhibitors: ▸ Use a yeast mutant with a compromised glucan synthesis pathway (e.g., an fks1Δ mutant).[9] ▸ This mutant relies more heavily on chitin for cell wall integrity. ▸ It will therefore be significantly more sensitive to compounds that inhibit chitin synthesis compared to the wild-type strain.[9] ▸ This strategy allows for high-throughput screening of compound libraries directly in a cellular context. |
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the challenges and strategies in the clinical development of chitin synthase inhibitors.
| Question | Answer |
| What are the primary challenges preventing chitin synthase inhibitors from reaching the clinic? | Despite being an attractive target, several hurdles have hindered the clinical success of CHS inhibitors: 1. Functional Redundancy of CHS Genes: Fungi have multiple chitin synthase enzymes, some of which are essential only during specific developmental stages. This makes it difficult to find a single inhibitor that is effective across the board.[2][3] 2. Cell Wall Stress Response: Fungi can compensate for chitin loss by increasing glucan production, which masks the effect of the inhibitor.[3][5] 3. Pharmacokinetic Properties: Many promising inhibitors, like the polyoxins and nikkomycins, are peptidyl nucleosides. These molecules often suffer from low permeability into fungal cells and are susceptible to degradation.[1] 4. Lack of Structural Data: Until recently, high-resolution structures of fungal chitin synthases were unavailable, which has hampered rational, structure-based drug design.[1][3][10] |
| Why is chitin synthase considered a good target for antifungal drugs? | Chitin synthase is an ideal antifungal target for several reasons: ▸ Selectivity: Chitin is an essential component of the fungal cell wall but is absent in vertebrates (including humans) and plants.[3][10] This allows for high selectivity, minimizing the risk of off-target effects and toxicity in the host.[11] ▸ Essentiality: Chitin is critical for fungal structural integrity, cell division, and virulence.[3] Inhibition of its synthesis can lead to cell lysis and death. |
| Are there different classes of chitin synthase enzymes, and does this impact drug development? | Yes, fungal chitin synthases are grouped into seven classes, which are divided into two families.[4] This diversity is a major challenge. ▸ Different Roles: Different classes and specific isoenzymes play distinct roles in processes like septum formation, hyphal growth, and cell wall repair.[5][12] ▸ Variable Sensitivity: An inhibitor may be highly effective against one class (e.g., nikkomycins are potent against Class I enzymes) but show poor activity against others that may be more critical for the survival of a particular pathogen.[4][5] Therefore, a successful clinical candidate may need to inhibit multiple essential CHS enzymes. |
| Can chitin synthase inhibitors be used in combination with other antifungal drugs? | Yes, combination therapy is a very promising strategy. ▸ Synergy with Echinocandins: There is strong evidence for a synergistic effect when CHS inhibitors (like nikkomycin Z) are combined with echinocandins (which inhibit β-1,3-glucan synthesis).[4][9] ▸ Mechanism: Simultaneously targeting two different essential cell wall components prevents the fungus from compensating for the loss of one by overproducing the other, leading to enhanced cell wall damage and greater antifungal efficacy.[4][5] |
Data Presentation: Inhibitor Activity
The following tables summarize key quantitative data for common and novel chitin synthase inhibitors.
Table 1: Activity of Known Peptidyl Nucleoside Inhibitors
| Inhibitor | Target Enzyme / Organism | Activity Type | Value | Reference |
| Nikkomycin Z | Candida albicans (murine model) | Combination Therapy | Synergistic with echinocandins | [4] |
| Nikkomycin Z | S. cerevisiae fks1Δ mutant | MIC | 25 µg/mL | [9] |
| Nikkomycin Z | Candida albicans Chs2 | Kᵢ | 1.5 ± 0.5 µM | [10] |
| Polyoxin D | Candida albicans Chs2 | Kᵢ | 3.2 ± 1.4 µM | [10] |
Table 2: Activity of Novel Investigational Inhibitors
| Inhibitor | Target Enzyme / Organism | Activity Type | Value | Reference |
| IMB-D10 | S. cerevisiae Chs1 | IC₅₀ | 17.46 ± 3.39 µg/mL | [9] |
| IMB-D10 | S. cerevisiae Chs2 | IC₅₀ | 3.51 ± 1.35 µg/mL | [9] |
| IMB-D10 | S. cerevisiae Chs3 | IC₅₀ | 13.08 ± 2.08 µg/mL | [9] |
| IMB-F4 | S. cerevisiae Chs2 | IC₅₀ | 8.546 ± 1.42 µg/mL | [9] |
| IMB-F4 | S. cerevisiae Chs3 | IC₅₀ | 2.963 ± 1.42 µg/mL | [9] |
| Maleimide Cpd. 20 | S. sclerotiorum CHS | IC₅₀ | 0.12 mM | [13][14] |
| Polyoxin B (control) | S. sclerotiorum CHS | IC₅₀ | 0.19 mM | [13][14] |
| Ursolic Acid | S. cerevisiae CHS II | IC₅₀ | 0.184 µg/mL | [15] |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol is adapted from methods used for Sclerotinia sclerotiorum and Anopheles gambiae.[6][15]
Objective: To measure the enzymatic activity of chitin synthase in a cell-free extract and determine the inhibitory effect of a test compound.
Materials:
-
Fungal mycelia or insect tissue
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Protease inhibitors
-
Trypsin solution (for zymogenic activation, if necessary)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction Mix: 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5)
-
Test compounds dissolved in DMSO
-
Plate shaker/incubator
-
Microplate reader (if using a colorimetric or fluorescent method)
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh fungal mycelia or tissue in ice-cold Extraction Buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Collect the supernatant containing the microsomal fraction. If necessary, treat with trypsin to activate zymogenic CHS.
-
-
Plate Preparation:
-
Coat wells of a 96-well plate with WGA solution (e.g., 50 µg/mL) and incubate overnight. WGA binds to the newly synthesized chitin polymer.
-
Wash the plate thoroughly with ultrapure water to remove any unbound WGA.
-
-
Enzymatic Reaction:
-
To each well, add:
-
48 µL of the enzyme extract.
-
2 µL of the test compound at various concentrations (or DMSO as a control).
-
50 µL of the pre-mixed Reaction Mix.
-
-
Immediately place the plate on a shaker at the optimal temperature (e.g., 30-37°C) and incubate for 1-3 hours.
-
-
Detection & Quantification:
-
After incubation, stop the reaction and wash the plate vigorously with ultrapure water to remove unreacted substrate and unbound protein. The chitin product remains bound to the WGA-coated plate.
-
Quantify the amount of chitin formed. This can be done by measuring the incorporated radiolabeled UDP-GlcNAc or through a colorimetric assay that detects GlcNAc after acid hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Chemical-Genetic Screening for CHS Inhibitors
This protocol uses a yeast strain hypersensitive to cell wall stress to identify potential CHS inhibitors.[9]
Objective: To screen a compound library for antifungal agents that specifically target the chitin synthesis pathway.
Materials:
-
Wild-type (WT) S. cerevisiae strain (e.g., BY4741).
-
Glucan synthase mutant strain (fks1Δ).
-
Chitin synthase mutant strain (chs3Δ) for counter-screening.
-
Yeast growth medium (e.g., YPD).
-
96-well microtiter plates.
-
Compound library dissolved in DMSO.
-
Known CHS inhibitor (e.g., Nikkomycin Z) as a positive control.
-
Known glucan synthase inhibitor (e.g., Caspofungin) as a control.
-
Microplate reader for measuring optical density (OD₆₀₀).
Procedure:
-
Yeast Culture Preparation:
-
Grow overnight cultures of the WT, fks1Δ, and chs3Δ strains in YPD medium.
-
Dilute the cultures to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
-
Screening Assay:
-
Dispense 100 µL of the diluted yeast cultures into the wells of 96-well plates (separate plates for each strain).
-
Add 1 µL of each compound from the library to the corresponding wells to achieve the desired final concentration (e.g., 100 µg/mL for an initial screen). Include DMSO-only wells as a negative control.
-
Incubate the plates at 30°C with shaking.
-
-
Data Collection:
-
Measure the OD₆₀₀ of each well at regular intervals (e.g., every 24 hours) for 48-72 hours.
-
-
Hit Identification and Analysis:
-
Identify "hits" as compounds that cause significantly greater growth inhibition in the fks1Δ strain compared to the WT and chs3Δ strains.
-
A true CHS inhibitor should be highly toxic to the fks1Δ strain (which needs chitin for survival) but have less effect on the WT strain and potentially even less on the chs3Δ strain (which already lacks a key chitin synthase).
-
Perform dose-response experiments on the primary hits to determine their Minimum Inhibitory Concentration (MIC) against each strain.
-
Visualizations
Caption: Overview of the fungal chitin synthesis pathway and the point of inhibition.
Caption: Workflow for chemical-genetic screening of chitin synthase inhibitors.
Caption: Major challenges in the clinical development of CHS inhibitors.
References
- 1. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. psecommunity.org [psecommunity.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chitin Synthase Inhibitors: Chitin Synthase Inhibitor 5 vs. Polyoxin B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Chitin Synthase Inhibitor 5 (CSI-5) and Polyoxin B, two prominent inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis. This analysis is supported by available experimental data to facilitate informed decisions in antifungal research and development.
Chitin, an essential structural component of the fungal cell wall, is a prime target for antifungal drug development due to its absence in mammals. Chitin synthases, the enzymes responsible for its polymerization, are the targets of several classes of inhibitors. This guide focuses on a comparative analysis of a representative of the maleimide-based this compound (CSI-5) series and the well-established antifungal, Polyoxin B.
Mechanism of Action
Polyoxin B is a peptidyl nucleoside antibiotic that acts as a potent competitive inhibitor of chitin synthase.[1][2] Its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the enzyme's active site, thereby blocking chitin polymerization.[1][2]
This compound (CSI-5) belongs to the maleimide class of compounds.[3][4] While its precise binding site and inhibitory mechanism are still under detailed investigation, studies on related maleimide derivatives suggest they act as chitin synthase inhibitors.[3][4] Some evidence also points towards a multi-faceted mechanism of action for certain maleimide compounds, including disruption of the cell membrane and interference with iron ion homeostasis, which can contribute to their overall antifungal effect.[5]
In Vitro Efficacy
The in vitro efficacy of chitin synthase inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against purified chitin synthase or by assessing their minimum inhibitory concentration (MIC) against fungal pathogens.
A comparative study evaluating a series of maleimide derivatives found that a specific compound, designated as compound 20 (a CSI-5 analogue), exhibited a lower IC50 value against chitin synthase from Sclerotinia sclerotiorum compared to Polyoxin B, indicating higher in vitro potency in this specific assay.[3][6]
| Inhibitor | Target Enzyme/Organism | IC50 (mM) | Reference |
| This compound (compound 9a) | Chitin Synthase | 0.14 | [7] |
| Chitin Synthase Inhibitor (compound 20) | Chitin Synthase (S. sclerotiorum) | 0.12 | [3][6] |
| Polyoxin B | Chitin Synthase (S. sclerotiorum) | 0.19 | [3][6] |
In Vivo Efficacy
Direct, head-to-head in vivo comparative studies between a specific CSI-5 compound and Polyoxin B in standardized animal models of fungal infection are limited in the currently available scientific literature.
Polyoxin B has demonstrated in vivo efficacy in controlling various plant fungal diseases.[8] Its application in animal models has been explored, showing activity against Candida albicans, although its efficacy can be influenced by factors such as the composition of the growth medium, which affects its uptake via peptide transport systems.[8]
For the maleimide class of inhibitors , one study reported that a maleimide derivative (MPD) demonstrated therapeutic efficacy in a Caenorhabditis elegans-C. albicans infection model.[5] While this indicates potential for in vivo activity, further studies in mammalian models are necessary for a comprehensive comparison with established antifungals like Polyoxin B.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from a high-throughput, non-radioactive assay for chitin synthase activity.[9][10][11]
Objective: To determine the IC50 value of an inhibitor against chitin synthase.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Purified or crude chitin synthase enzyme preparation
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Inhibitors: this compound / Polyoxin B
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with WGA solution (e.g., 50 µg/mL in water) and incubate overnight at room temperature.
-
Wash the wells with water and block with a BSA solution to prevent non-specific binding.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer, the chitin synthase enzyme preparation, and the substrate UDP-GlcNAc.
-
Add varying concentrations of the inhibitor (CSI-5 or Polyoxin B) to the wells.
-
Initiate the reaction by adding the enzyme-substrate mixture to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells to remove unreacted substrate and unbound components.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells again to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance (proportional to chitin synthesis) against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity.
-
In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This is a generalized protocol for assessing the in vivo efficacy of an antifungal agent.[12][13][14]
Objective: To evaluate the therapeutic efficacy of an antifungal inhibitor in a mouse model of systemic infection.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Pathogenic fungal strain (e.g., Candida albicans)
-
Test compounds (CSI-5 analogue, Polyoxin B) and vehicle control
-
Fluconazole or Amphotericin B as a positive control
-
Sterile saline or PBS
-
Equipment for intravenous or intraperitoneal injections
-
Housing and care facilities for animals in accordance with institutional guidelines
Procedure:
-
Infection:
-
Prepare a standardized inoculum of the fungal pathogen.
-
Infect mice via the tail vein (for systemic infection) with a predetermined lethal or sublethal dose of the fungus.
-
-
Treatment:
-
Randomly assign infected mice to different treatment groups: vehicle control, test compound (at various doses), and positive control.
-
Administer the treatment at specified time points post-infection (e.g., starting 2-4 hours after infection) and continue for a defined period (e.g., 5-7 days). The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the properties of the compound.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness, body weight changes, and survival.
-
The primary endpoint is typically survival over a set period (e.g., 21 days).
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). At the end of the experiment, or at predetermined time points, euthanize a subset of mice from each group, homogenize the organs, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the survival curves of the different treatment groups using statistical methods such as the log-rank (Mantel-Cox) test.
-
Compare the fungal burdens in the organs of the different groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Signaling Pathways and Experimental Workflows
The biosynthesis of chitin is a tightly regulated process involving several signaling pathways that respond to cellular stress and developmental cues.
Chitin Biosynthesis Pathway
The synthesis of chitin begins with fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then polymerizes UDP-GlcNAc into chitin chains at the plasma membrane.
Caption: Simplified overview of the fungal chitin biosynthesis pathway and the points of inhibition for CSI-5 and Polyoxin B.
Regulation of Chitin Synthesis
Several signaling pathways converge to regulate the expression and activity of chitin synthase enzymes, particularly in response to cell wall stress.
Caption: Key signaling pathways (PKC, HOG, and Calcineurin) that regulate chitin synthase expression and activity in fungi in response to cell wall stress.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of antifungal compounds.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of antifungal agents in an animal model.
Conclusion
Both this compound and Polyoxin B are effective inhibitors of chitin synthase, a critical enzyme for fungal viability. In vitro data suggests that specific maleimide-based inhibitors, such as CSI-5 analogues, may exhibit greater potency against chitin synthase than Polyoxin B. However, a comprehensive in vivo comparison is necessary to fully evaluate their therapeutic potential. The development of novel chitin synthase inhibitors like the CSI-5 series offers promising avenues for new antifungal therapies, potentially overcoming some of the limitations of existing agents. Further research, particularly direct comparative in vivo studies, is crucial to delineate the relative merits of these two classes of inhibitors for clinical and agricultural applications.
References
- 1. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Validating the In Vivo Antifungal Activity of Chitin Synthase Inhibitor 5: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo antifungal activity of a representative chitin synthase inhibitor, Nikkomycin Z, with other established antifungal agents. As "Chitin synthase inhibitor 5" is a placeholder, this guide is structured to serve as a template for researchers evaluating novel chitin synthase inhibitors. The data and protocols presented are based on published in vivo studies of Nikkomycin Z and other prominent antifungals, offering a framework for comparative analysis.
Mechanism of Action: Chitin Synthase Inhibition
Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress.[1][2][3][4] Unlike mammalian cells, fungi rely on chitin for their survival, making enzymes involved in its synthesis, such as chitin synthase, an attractive target for antifungal drug development.[4][5][6][7] Chitin synthase inhibitors act by blocking the polymerization of N-acetylglucosamine into chitin chains, thereby compromising the integrity of the fungal cell wall and leading to cell death.[6]
Comparative In Vivo Efficacy of Antifungal Agents
The following table summarizes the in vivo efficacy of Nikkomycin Z, a well-studied chitin synthase inhibitor, in comparison to Caspofungin (an echinocandin that inhibits glucan synthesis) and Amphotericin B (a polyene that disrupts the cell membrane).[8][9][10]
| Antifungal Agent | Fungal Pathogen | Animal Model | Infection Model | Dosage | Key Outcomes | Reference |
| Nikkomycin Z | Coccidioides immitis | Murine | Pulmonary | 100 mg/kg, TID, oral | Sterilization of lungs in most mice.[5] | [5] |
| Blastomyces dermatitidis | Murine | Pulmonary | 200-1000 mg/kg/day, BID, oral | 100% survival.[11] | [11] | |
| Histoplasma capsulatum | Murine | Systemic | 100 mg/kg, BID, oral | Increased survival; comparable reduction in fungal burden to Amphotericin B and Itraconazole at higher doses.[12][13] | [12][13] | |
| Caspofungin | Aspergillus fumigatus | Neutropenic Murine | Pulmonary | 0.5-8 mg/kg/day | Dose-dependent reduction in lung fungal burden.[8] | [8] |
| Candida glabrata | Murine | Systemic | 0.5-10 mg/kg/day | Significant reduction in kidney fungal burden.[14] | [14] | |
| Aspergillus fumigatus | Neutropenic Rat | Aerogenic | 2-4 mg/kg/day | Dose-dependent increase in survival.[15] | [15] | |
| Amphotericin B | Histoplasma capsulatum | Murine | Systemic | 2.0 mg/kg, QOD | Significant reduction in fungal burden in lungs and spleen.[12][13] | [12][13] |
| Candida auris | Neutropenic Murine | Bloodstream | 1 mg/kg/day | Clade-dependent reduction in fungal burden in kidneys and heart.[16] | [16] | |
| Aspergillus fumigatus | Neutropenic Rat | Aerogenic | 1 mg/kg/day | Modest prolongation of survival.[15] | [15] |
Experimental Protocols
A standardized in vivo model is crucial for the validation of novel antifungal agents.[17][18][19] Below is a detailed methodology for a murine model of systemic candidiasis, a commonly used model for evaluating antifungal efficacy.[20][21]
Murine Model of Systemic Candidiasis
1. Animal Model and Preparation:
-
Species: Inbred mouse strains such as BALB/c or C57BL/6 are commonly used.[18]
-
Immunosuppression (optional): To mimic conditions in immunocompromised patients, mice can be immunosuppressed using cyclophosphamide or corticosteroids.[20]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Fungal Strain and Inoculum Preparation:
-
Strain Selection: A well-characterized strain of Candida albicans (e.g., SC5314) should be used.[18]
-
Culture: The fungal strain is cultured on Sabouraud dextrose agar and then in a liquid medium to obtain yeast cells in the logarithmic growth phase.
-
Inoculum Preparation: Yeast cells are harvested, washed, and resuspended in sterile saline. The cell concentration is adjusted to the desired level for infection (e.g., 1 x 10^6 CFU/mL).
3. Infection:
-
Route of Administration: Systemic infection is typically induced via intravenous injection of the fungal suspension into the lateral tail vein.[19]
-
Infection Volume: A standard volume, typically 100 µL, of the inoculum is injected.
4. Antifungal Treatment:
-
Drug Administration: The test compound (this compound) and control drugs are administered at various doses. The route of administration (e.g., oral, intraperitoneal, intravenous) should be appropriate for the compound's properties.
-
Treatment Schedule: Treatment usually begins 24 hours post-infection and continues for a specified duration (e.g., 7 days).[14]
5. Assessment of Antifungal Efficacy:
-
Survival Studies: A cohort of animals is monitored daily for a predetermined period (e.g., 21 days), and the survival rate is recorded.
-
Fungal Burden Determination: At the end of the treatment period, animals are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed.[22][23][24] The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[14]
-
Histopathology: Organ tissues can be fixed, sectioned, and stained to visualize the extent of fungal invasion and tissue damage.[18]
Visualizing Mechanisms and Workflows
Fungal Chitin Biosynthesis Pathway
The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway and highlights the point of inhibition for chitin synthase inhibitors.
Caption: Fungal Chitin Biosynthesis Pathway and Inhibition Point.
In Vivo Antifungal Activity Validation Workflow
This diagram outlines the typical experimental workflow for validating the in vivo efficacy of a novel antifungal compound.
Caption: Experimental Workflow for In Vivo Antifungal Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. incacare.live [incacare.live]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of nikkomycin Z with amphotericin B and itraconazole for treatment of histoplasmosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Nikkomycin Z with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades [mdpi.com]
- 17. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
- 23. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Chitin Synthase Inhibitors: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key secondary assays to confirm the mechanism of action of putative chitin synthase inhibitors. As "Chitin Synthase Inhibitor 5 (CSI-5)" is not a widely documented compound, this guide will use data from well-characterized chitin synthase inhibitors—Nikkomycin Z, Polyoxin D, and Diflubenzuron—to illustrate the application and interpretation of these assays.
Introduction
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is a prime target for antifungal and insecticidal agents.[1] Chitin synthases (CHS) are the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[2] While primary assays may identify compounds that inhibit chitin synthase activity, a series of secondary assays are crucial to confirm their specific mechanism of action, rule out off-target effects, and characterize their cellular and organismal impact. This guide details the experimental protocols for these assays, presents comparative data for known inhibitors, and provides visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparison of Chitin Synthase Inhibitors
The following tables summarize the inhibitory activities of Nikkomycin Z, Polyoxin D, and Diflubenzuron in various secondary assays. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions, organisms, and specific isozymes tested.
Table 1: In Vitro Chitin Synthase Inhibition
| Inhibitor | Organism/Enzyme Source | Assay Type | IC50 / Ki | Reference |
| Nikkomycin Z | Candida albicans (CaChs1) | Enzymatic | 15 µM (IC50) | [3] |
| Candida albicans (CaChs2) | Enzymatic | 0.8 µM (IC50) | [3] | |
| Candida albicans (CaChs3) | Enzymatic | 13 µM (IC50) | [3] | |
| Saccharomyces cerevisiae (Chs1) | Enzymatic | Lower µM range (more sensitive) | [4][5] | |
| Saccharomyces cerevisiae (Chs2) | Enzymatic | Higher µM range (more resistant) | [4][5] | |
| Polyoxin D | Saccharomyces cerevisiae (Chs1) | Enzymatic | Competitive Inhibition (more sensitive) | [4][5] |
| Saccharomyces cerevisiae (Chs2) | Enzymatic | Competitive Inhibition (more resistant) | [4][5] | |
| Sclerotinia sclerotiorum | Enzymatic | 0.19 mM (IC50) | [6][7] | |
| Diflubenzuron | Anopheles gambiae | Enzymatic | Very limited inhibition at 2.5 µmol/L | [8] |
Table 2: Cellular and Organismal Efficacy
| Inhibitor | Organism | Assay Type | EC50 / LC50 | Reference |
| Nikkomycin Z | Candida albicans | Antifungal (growth inhibition) | Medium-dependent | [3] |
| Polyoxin D | Various plant pathogenic fungi | Antifungal (growth inhibition) | Fungistatic | [9] |
| Diflubenzuron | Ephestia figulilella (raisin moth) | Insecticidal (larval mortality) | 1030.93 ppm (LC50) | [10] |
| Ephestia figulilella (raisin moth) | Insecticidal (adult emergence) | 379.21 ppm (EC50) | [11] | |
| Hexaflumuron | Ephestia figulilella (raisin moth) | Insecticidal (larval mortality) | 510.85 ppm (LC50) | [10] |
| Ephestia figulilella (raisin moth) | Insecticidal (adult emergence) | 95.38 ppm (EC50) | [11] |
Key Secondary Assays and Experimental Protocols
In Vitro Chitin Synthase Activity Assay
This biochemical assay directly measures the enzymatic activity of chitin synthase in the presence of an inhibitor. A non-radioactive, high-throughput method is detailed below.
Principle: Synthesized chitin is captured on a microtiter plate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The captured chitin is then detected using a WGA-horseradish peroxidase (HRP) conjugate, and the HRP activity is quantified colorimetrically.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL of WGA solution (50 µg/mL in deionized water) and incubate overnight at room temperature.[8][12]
-
Washing and Blocking: Wash the plate three times with water to remove unbound WGA. Block the wells with 300 µL of a blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) for 3 hours at room temperature.[8][12]
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from the organism of interest (e.g., fungal cell lysate or insect tissue homogenate).
-
Inhibition Assay: In each well, add 50 µL of the reaction mixture (e.g., 5 mmol/L GlcNAc, 1 mmol/L UDP-GlcNAc in 50 mmol/L Tris-HCl buffer, pH 7.5), 20 µL of the enzyme extract, and the desired concentration of the inhibitor (or vehicle control).[8][12] A boiled enzyme preparation should be used as a background control.[8][12]
-
Incubation: Incubate the plate at 37°C for 60 minutes with shaking.[8][12]
-
Detection:
-
Stop the reaction by washing the plate five times.
-
Add 200 µL of WGA-HRP conjugate (0.5 µg/mL in blocking buffer) to each well and incubate for 15 minutes at 30°C.[8][12]
-
Wash the plate five times.
-
Add 100 µL of an HRP substrate (e.g., TMB) and measure the optical density (e.g., at 600 nm) immediately.[8][12]
-
-
Data Analysis: Calculate the specific enzyme activity (e.g., in nmol GlcNAc/mg/hour) and determine the IC50 value of the inhibitor.[8][12]
Cellular Chitin Quantification using Calcofluor White Staining
This cellular assay quantifies the amount of chitin in the cell wall of fungi or the cuticle of insects after treatment with an inhibitor.
Principle: Calcofluor White is a fluorescent dye that binds non-specifically to chitin and cellulose.[13][14][15][16][17] A reduction in fluorescence intensity in treated cells compared to controls indicates inhibition of chitin synthesis.
Experimental Protocol:
-
Cell/Larval Culture and Treatment: Culture the fungal cells or insect larvae in the presence of varying concentrations of the chitin synthase inhibitor.
-
Staining:
-
Microscopy:
-
Quantification:
-
Capture images and quantify the fluorescence intensity per cell or per unit area using image analysis software (e.g., ImageJ).
-
Alternatively, a fluorometric microplate reader can be used for high-throughput quantification of a cell suspension stained with Calcofluor White.
-
-
Data Analysis: Determine the EC50 value of the inhibitor based on the reduction in fluorescence.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This molecular assay determines if the inhibitor affects the transcription of chitin synthase genes or genes in related pathways.
Principle: RT-qPCR measures the amount of a specific mRNA transcript. An upregulation of chitin synthase genes may indicate a compensatory response to the inhibition of the enzyme, while a downregulation could suggest an indirect effect on gene expression.
Experimental Protocol:
-
Treatment and RNA Extraction: Treat the organism with the inhibitor for a defined period. Extract total RNA from the cells or tissues using a standard protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[18]
-
Primer Design: Design specific primers for the chitin synthase gene(s) of interest and a stable housekeeping gene (e.g., β-actin, GAPDH) for normalization.[18]
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and a SYBR Green-based master mix.[18]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18][19]
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways Regulating Chitin Synthesis
// Nodes ext_stress [label="External Stress\n(Cell Wall Damage, Osmotic Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; csi [label="Chitin Synthase\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; pkc_pathway [label="PKC Pathway\n(Cell Wall Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hog_pathway [label="HOG Pathway\n(Osmotic Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca_pathway [label="Ca2+/Calcineurin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chs_gene [label="CHS Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; chs_zymogen [label="Chitin Synthase\n(Zymogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; active_chs [label="Active Chitin\nSynthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chitin [label="Chitin\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_wall [label="Cell Wall\nFormation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ext_stress -> pkc_pathway; ext_stress -> hog_pathway; ext_stress -> ca_pathway; pkc_pathway -> chs_gene; hog_pathway -> chs_gene; ca_pathway -> chs_gene; chs_gene -> chs_zymogen; chs_zymogen -> active_chs [label="Proteolytic\nActivation"]; active_chs -> chitin; csi -> active_chs [arrowhead=tee, color="#EA4335"]; chitin -> cell_wall; } dot Caption: Signaling pathways regulating fungal chitin synthesis.
Experimental Workflow for Mechanism of Action Confirmation
// Nodes start [label="Putative Chitin Synthase\nInhibitor (e.g., CSI-5)", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro\nChitin Synthase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular [label="Cellular Chitin\nQuantification\n(Calcofluor White)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; molecular [label="Gene Expression\nAnalysis (qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; ec50 [label="Determine EC50", fillcolor="#FBBC05", fontcolor="#202124"]; gene_exp [label="Analyze Relative\nGene Expression", fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="Confirm On-Target\nMechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> in_vitro; start -> cellular; start -> molecular; in_vitro -> ic50; cellular -> ec50; molecular -> gene_exp; ic50 -> confirm; ec50 -> confirm; gene_exp -> confirm; } dot Caption: Workflow for confirming the mechanism of a chitin synthase inhibitor.
Conclusion
Confirming the mechanism of action of a potential chitin synthase inhibitor requires a multi-faceted approach. The secondary assays outlined in this guide—in vitro enzymatic assays, cellular chitin quantification, and gene expression analysis—provide a robust framework for validating on-target activity. By comparing the results of a novel compound like "CSI-5" to the data from well-characterized inhibitors such as Nikkomycin Z, Polyoxin D, and Diflubenzuron, researchers can gain a comprehensive understanding of their compound's efficacy and mode of action, facilitating its further development as a potential antifungal or insecticidal agent.
References
- 1. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]
- 10. bioone.org [bioone.org]
- 11. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. static.igem.org [static.igem.org]
- 14. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 15. microbenotes.com [microbenotes.com]
- 16. biotium.com [biotium.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chitinase mRNA Levels by Quantitative PCR Using the Single Standard DNA: Acidic Mammalian Chitinase Is a Major Transcript in the Mouse Stomach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chitin Synthase Inhibitor 5 (Compound 9a) Activity Across Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of Chitin synthase inhibitor 5, also identified as compound 9a, against various fungal species. The data presented is based on published experimental findings and is intended to offer an objective performance evaluation relative to established antifungal agents.
This compound is a novel spiro[benzoxazine-piperidin]-one derivative designed to target chitin synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall.[1] By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to broad-spectrum antifungal activity.[1] This guide will delve into its inhibitory concentration against chitin synthase and its minimum inhibitory concentrations (MIC) across several key fungal pathogens, including drug-resistant strains.
Quantitative Performance Comparison
The following tables summarize the inhibitory activity of this compound (compound 9a) and its comparison with standard antifungal drugs, Polyoxin B (a known chitin synthase inhibitor) and Fluconazole (an azole antifungal).
Table 1: Chitin Synthase Inhibitory Activity
| Compound | IC50 (mM) |
| This compound (9a) | 0.14 |
| Polyoxin B (Control) | ~0.14 |
IC50 represents the half-maximal inhibitory concentration required to inhibit the chitin synthase enzyme.[1]
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Fungal Species | This compound (9a) | Polyoxin B | Fluconazole |
| Candida albicans | 4 | >64 | 1 |
| Aspergillus flavus | 8 | 32 | 16 |
| Aspergillus fumigatus | 8 | 32 | 16 |
| Cryptococcus neoformans | 16 | >64 | 4 |
| Fluconazole-resistant C. albicans | 4 | >64 | 64 |
| Fluconazole-resistant C. neoformans | 16 | >64 | 32 |
MIC represents the minimum inhibitory concentration required to prevent visible growth of the fungus.[1]
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies.
Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the chitin synthase enzyme.
Principle: The activity of chitin synthase is determined by measuring the amount of chitin synthesized from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The newly synthesized chitin, a polymer, is captured on a surface coated with Wheat Germ Agglutinin (WGA), which specifically binds to chitin. The amount of bound chitin is then quantified using a WGA-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[2][3][4]
Detailed Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with WGA solution (e.g., 50 μg/mL) and incubated overnight at room temperature. The plate is then washed to remove unbound WGA.[3]
-
Enzyme Preparation: Crude chitin synthase enzyme is extracted from fungal mycelia (e.g., Sclerotinia sclerotiorum). The fungal cells are physically disrupted, and the cell extract containing the enzyme is obtained by centrifugation.[4] The enzyme preparation is often pre-treated with trypsin to activate the chitin synthase.[4]
-
Inhibition Reaction: The WGA-coated wells are filled with a reaction mixture containing the fungal cell extract (enzyme), the substrate solution (UDP-GlcNAc and GlcNAc), and various concentrations of the inhibitor compound (e.g., this compound). A control with no inhibitor is also prepared.[4]
-
Incubation: The plate is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 3 hours) to allow for chitin synthesis.[4]
-
Detection: After incubation, the wells are washed to remove unreacted substrates. A solution of WGA-HRP conjugate is added to each well and incubated. This allows the WGA-HRP to bind to the newly synthesized chitin.[4]
-
Quantification: The plate is washed again to remove unbound WGA-HRP. A colorimetric HRP substrate (e.g., TMB) is added to the wells. The development of color, which is proportional to the amount of HRP and thus the amount of synthesized chitin, is measured using a plate reader at a specific wavelength (e.g., 600 nm).[4]
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentration.[4]
Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The methodology is based on the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized inoculum of a fungal species is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the fungus after a defined incubation period.[1]
Detailed Protocol:
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is recorded as the MIC.[1]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents. As chitin is absent in vertebrates, inhibitors of its biosynthesis offer a high degree of selectivity. Chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, is the key target for these inhibitors. This guide provides a head-to-head comparison of recently developed novel chitin synthase inhibitors, supported by experimental data, to aid researchers in their pursuit of new and effective control agents.
Mechanism of Action: Disrupting a Fundamental Process
Chitin synthase inhibitors function by interfering with the production of chitin, which is crucial for the structural integrity of fungi and arthropods.[1] The primary mechanisms of action include:
-
Direct Enzyme Inhibition: Some inhibitors bind directly to the active site of chitin synthase, preventing it from catalyzing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc).[1]
-
Substrate Mimicry: Certain inhibitors act as competitive inhibitors by mimicking the structure of the natural substrate, UDP-GlcNAc, thereby blocking its access to the enzyme's active site.[1]
-
Interference with Regulatory Mechanisms: Other novel inhibitors may disrupt the enzyme's stability or its regulatory processes.[1]
-
Inhibition of Chitin Translocation: Some of the newest compounds interfere with the transport of the newly synthesized chitin chain across the cell membrane, rather than inhibiting the enzymatic activity itself.[2][3]
The disruption of chitin synthesis leads to weakened cell walls in fungi and compromised exoskeletons in insects, ultimately resulting in cell lysis or developmental failure.[1]
Chitin Biosynthesis Pathway
The biosynthesis of chitin is a multi-step process that begins with the conversion of glucose to UDP-GlcNAc in the cytoplasm. This activated sugar is then utilized by chitin synthase, a transmembrane enzyme, to polymerize chitin chains which are extruded into the extracellular space.
Caption: Generalized chitin biosynthesis pathway and the point of intervention for novel inhibitors.
Quantitative Comparison of Novel Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the available quantitative data for several classes of novel chitin synthase inhibitors. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, enzyme sources, and assay methodologies.
Fungal Chitin Synthase Inhibitors
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| Maleimides | Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | - | [4][5] |
| Compound 26 | Sclerotinia sclerotiorum CHS | 0.17 mM | - | [4] | |
| Polyoxin B (Control) | Sclerotinia sclerotiorum CHS | 0.19 mM | - | [4][5] | |
| Benzophenones | RO-09-3143 | Candida albicans Chs1p | MIC50: 0.27 µM | 0.55 nM | [6] |
| RO-41-0986 | Candida albicans Chs1p | - | 0.63 µM | [7] | |
| Benzothiazoles | IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 µg/mL | - | [8] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 µg/mL | - | [8] | |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 µg/mL | - | [8] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 µg/mL | - | [8] | |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 µg/mL | - | [8] | |
| Uridinyl Derivatives | Compound 7 | Saccharomyces cerevisiae CHS | 0.8 mM | - | [9] |
Arthropod Chitin Synthase Inhibitors
| Inhibitor Class | Compound | Target Organism | Efficacy Metric | Value | Reference(s) |
| Benzoylureas | Hexaflumuron | Ephestia figulilella | EC50 | 95.38 ppm | [10] |
| Lufenuron | Ephestia figulilella | EC50 | 379.21 ppm | [10] | |
| Novel Heterocycles | ZHZ-ZI-11 | Tetranychus urticae | Acaricidal Efficacy | Significant | [2][3] |
| SUY-SC-15 | Tetranychus urticae | Acaricidal Efficacy | Significant | [2][3] |
Note: ZHZ-ZI-11 and SUY-SC-15 are reported to interfere with chitin translocation rather than direct enzyme inhibition. Specific IC50 or Ki values were not available in the reviewed literature.
Experimental Protocols
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is based on the principle of capturing newly synthesized chitin on a wheat germ agglutinin (WGA)-coated plate, followed by enzymatic detection.[4][11][12][13]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
Crude enzyme extract (e.g., from fungal cell lysates)
-
Trypsin and soybean trypsin inhibitor
-
Reaction mixture: UDP-GlcNAc, GlcNAc, CoCl2 or MgCl2 in Tris-HCl buffer
-
Test inhibitor compounds dissolved in DMSO
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) or other peroxidase substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight.
-
Washing and Blocking: Wash the plate to remove unbound WGA and then block the wells with BSA solution to prevent non-specific binding.
-
Enzyme Preparation: Prepare crude chitin synthase extract from the target organism. For some fungal enzymes, a pre-treatment with trypsin is required to activate the zymogen form, followed by the addition of a trypsin inhibitor to stop the reaction.[4]
-
Inhibition Reaction: Add the reaction mixture, the prepared enzyme, and various concentrations of the test inhibitor (or DMSO as a control) to the wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 1-3 hours) to allow for chitin synthesis.[4][13]
-
Washing: Wash the plate thoroughly to remove the reaction mixture and unbound components, leaving the newly synthesized chitin bound to the WGA-coated wells.
-
Detection: Add WGA-HRP conjugate to the wells and incubate to allow it to bind to the captured chitin.
-
Substrate Addition: After another wash step, add the HRP substrate (e.g., TMB). A color change will occur in proportion to the amount of HRP present.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 600 nm) using a plate reader.[4][13]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a non-radioactive in vitro chitin synthase inhibition assay.
Concluding Remarks
The development of novel chitin synthase inhibitors is a promising avenue for addressing the challenges of fungal infections and insect pest control. The compounds highlighted in this guide, from maleimides and benzophenones to the latest heterocycles, demonstrate the ongoing innovation in this field. While direct comparative data remains somewhat fragmented due to the variety of research efforts, the quantitative and methodological information presented here provides a valuable resource for researchers. Future studies should aim for standardized assays to facilitate more direct head-to-head comparisons and accelerate the discovery and development of the next generation of chitin synthase inhibitors.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biosynthesis of Chitin | PPTX [slideshare.net]
- 3. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New monomeric and dimeric uridinyl derivatives as inhibitors of chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Target Specificity of Chitin Synthase Inhibitor 5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chitin synthase inhibitor 5 (CSI-5), a novel spiro[benzoxazine-piperidin]-one derivative, with other known chitin synthase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its potential as a targeted antifungal agent.
Executive Summary
This compound (also referred to as compound 9a in scientific literature) demonstrates potent and specific inhibition of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in mammals, making it an attractive target for antifungal drug development.[1] This guide presents a comparative analysis of CSI-5's inhibitory activity against that of established chitin synthase inhibitors, details the experimental protocols for its evaluation, and visualizes the key signaling pathways involved in fungal chitin synthesis regulation.
Comparative Inhibitory Activity
The inhibitory efficacy of CSI-5 and other selected chitin synthase inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Inhibitor Class | Specific Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| Spiro[benzoxazine-piperidin]-one | This compound (CSI-5 / 9a) | Candida albicans Chitin Synthase | 0.14 mM | [1] |
| Spiro[benzoxazine-piperidin]-one | Compound 9o | Candida albicans Chitin Synthase | 0.11 mM | [1] |
| Spiro[benzoxazine-piperidin]-one | Compound 9s | Candida albicans Chitin Synthase | 0.10 mM | [1] |
| Spiro[benzoxazine-piperidin]-one | Compound 9t | Candida albicans Chitin Synthase | 0.16 mM | [1] |
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 mM | [2] |
| Polyoxin D | Candida albicans Chs2 | 3.2 µM | [3] | |
| Peptidyl Nucleoside | Nikkomycin Z | Saccharomyces cerevisiae Chs1 | 0.367 µM | [4] |
| Nikkomycin Z | Candida albicans CaChs1 | 15 µM | [1] | |
| Nikkomycin Z | Candida albicans CaChs2 | 0.8 µM | [1] | |
| Nikkomycin Z | Candida albicans CaChs3 | 13 µM | [1] | |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum Chitin Synthase | 0.12 mM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, target organisms, and specific enzyme isoforms used across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target specificity and efficacy of this compound.
Chitin Synthase Activity Assay
This assay quantifies the in vitro inhibitory effect of a compound on chitin synthase activity.
Principle: The assay measures the amount of chitin produced by fungal cell extracts in the presence and absence of the inhibitor. The newly synthesized chitin is captured on a microtiter plate coated with Wheat Germ Agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers. The amount of bound chitin is then quantified using a colorimetric reaction.[5]
Protocol:
-
Preparation of Fungal Cell Extract (Crude Enzyme):
-
Culture fungal cells (e.g., Sclerotinia sclerotiorum or Candida albicans) in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash them with ultrapure water.
-
Disrupt the cells in liquid nitrogen to release the cellular contents.
-
Treat the extract with trypsin to activate chitin synthase, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[5]
-
Centrifuge the extract to obtain the crude chitin synthase solution in the supernatant.
-
-
Enzyme Inhibition Assay:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare serial dilutions of the test inhibitor (e.g., CSI-5) and control inhibitors.
-
In each well, add the trypsin-pretreated cell extract, a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and cofactors (e.g., CoCl2, GlcNAc), and the test inhibitor or DMSO (as a control).[5]
-
Incubate the plate to allow for chitin synthesis.
-
Wash the plate to remove unbound reagents.
-
Add WGA conjugated to Horseradish Peroxidase (WGA-HRP) and incubate.
-
Wash the plate again and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify the amount of synthesized chitin.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Sorbitol Protection Assay
This whole-cell assay helps to confirm if a compound's antifungal activity is due to targeting the cell wall.
Principle: Fungal cells with a compromised cell wall will lyse due to osmotic pressure. The presence of an osmotic stabilizer, such as sorbitol, in the growth medium can prevent this lysis. If an antifungal compound's activity is diminished in the presence of sorbitol, it suggests that the compound targets the cell wall.[6][7]
Protocol:
-
Prepare a series of dilutions of the test compound in a 96-well microplate in two sets of rows.
-
To one set of rows, add a sterile solution of 0.8 M sorbitol to the growth medium.[6][7] The other set will not contain sorbitol.
-
Inoculate all wells with a standardized suspension of fungal cells (e.g., Candida albicans).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the compound in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol indicates that the compound targets the cell wall.
Antifungal Synergy Assay (Checkerboard Method)
This assay is used to evaluate the interaction between two antifungal agents, such as CSI-5 and fluconazole.
Principle: The checkerboard method involves testing various combinations of two drugs at different concentrations to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[8]
Protocol:
-
In a 96-well microplate, create a two-dimensional gradient of the two test compounds. One compound is serially diluted along the rows, and the other is serially diluted along the columns.
-
Inoculate each well with a standardized fungal suspension.
-
Include control wells with each drug alone and no drugs.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to quantify the interaction. An FICI of ≤ 0.5 is generally considered synergistic.[8]
Visualizing the Biological Context
The following diagrams illustrate the cellular pathways and experimental logic relevant to the action of this compound.
Caption: Mechanism of Chitin Synthase Inhibition.
Caption: Fungal Cell Wall Stress Response Pathways.
Caption: Logic flow for CSI-5 target validation.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
